DP-C-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78ClF2N15O14/c1-100-60-39-56-51(66(79-43-78-56)80-45-18-20-54(75)52(73)37-45)38-61(60)104-30-9-3-4-15-62(91)81-58(42-103-41-46-40-89(86-83-46)29-32-102-34-33-101-31-24-76-55-14-10-13-49-65(55)72(99)90(71(49)98)59-21-22-63(92)82-69(59)96)68(95)77-23-8-2-5-16-64(93)87-25-27-88(28-26-87)70(97)50-35-44(17-19-53(50)74)36-57-47-11-6-7-12-48(47)67(94)85-84-57/h6-7,10-14,17-20,35,37-40,43,58-59,76H,2-5,8-9,15-16,21-34,36,41-42H2,1H3,(H,77,95)(H,81,91)(H,85,94)(H,78,79,80)(H,82,92,96) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJUEWUXCCBXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NCCCCCC(=O)N8CCN(CC8)C(=O)C9=C(C=CC(=C9)CC1=NNC(=O)C2=CC=CC=C21)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78ClF2N15O14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual-Targeting PROTAC DP-C-4: A Technical Guide to the Simultaneous Degradation of EGFR and PARP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field by enabling the targeted degradation of specific proteins. This technical guide provides an in-depth overview of DP-C-4, a novel dual-targeting PROTAC designed to induce the simultaneous degradation of two key cancer targets: the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).[1][2][3][4]
This compound is a heterobifunctional molecule that co-opts the cellular ubiquitin-proteasome system to eliminate its target proteins. It is comprised of three key components: a ligand that binds to EGFR (gefitinib), a ligand that binds to PARP (olaparib), and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, all connected through a trifunctional natural amino acid-based linker.[1] This innovative design allows a single molecule to bring both EGFR and PARP into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.
This document details the quantitative performance of this compound and its analogs, provides comprehensive experimental protocols for their evaluation, and visualizes the underlying biological and experimental processes.
Data Presentation
The following tables summarize the quantitative data for the CRBN-based (DP-C series) and VHL-based (DP-V series) dual-targeting PROTACs, focusing on their degradation capabilities and effects on cell viability.
Table 1: Degradation of EGFR and PARP by DP-C Series in SW1990 Cells
| Compound | Target | DC50 (μM) | Dmax (%) |
| DP-C-1 | EGFR | 1.35 ± 0.11 | > 90 |
| PARP | 0.98 ± 0.09 | > 90 | |
| DP-C-2 | EGFR | 2.47 ± 0.23 | ~80 |
| PARP | 1.89 ± 0.17 | ~85 | |
| DP-C-3 | EGFR | 3.12 ± 0.29 | ~75 |
| PARP | 2.56 ± 0.24 | ~80 | |
| This compound | EGFR | 4.58 ± 0.41 | ~70 |
| PARP | 3.77 ± 0.35 | ~75 |
Data represents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) after 24 hours of treatment in SW1990 pancreatic cancer cells.
Table 2: Cell Viability (IC50) of DP-C Series in SW1990 Cells
| Compound | IC50 (μM) |
| DP-C-1 | 3.87 ± 0.36 |
| DP-C-2 | 5.11 ± 0.48 |
| DP-C-3 | 6.23 ± 0.59 |
| This compound | 7.94 ± 0.71 |
Data represents the half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment in SW1990 cells.
Table 3: Degradation of EGFR and PARP by DP-V Series in H1299 Cells
| Compound | Target | DC50 (μM) | Dmax (%) |
| DP-V-1 | EGFR | 6.89 ± 0.65 | ~60 |
| PARP | 8.12 ± 0.77 | ~55 | |
| DP-V-2 | EGFR | 5.01 ± 0.47 | ~70 |
| PARP | 6.33 ± 0.60 | ~65 | |
| DP-V-3 | EGFR | 4.15 ± 0.39 | ~75 |
| PARP | 5.21 ± 0.49 | ~70 | |
| DP-V-4 | EGFR | 2.88 ± 0.27 | > 85 |
| PARP | 3.45 ± 0.32 | > 80 |
Data represents the DC50 and Dmax after 36 hours of treatment in H1299 non-small cell lung cancer cells.
Table 4: Cell Viability (IC50) of DP-V Series in H1299 Cells
| Compound | IC50 (μM) |
| DP-V-1 | 9.87 ± 0.92 |
| DP-V-2 | 8.14 ± 0.76 |
| DP-V-3 | 7.02 ± 0.66 |
| DP-V-4 | 5.46 ± 0.51 |
Data represents the IC50 for cell viability after 72 hours of treatment in H1299 cells.
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
Caption: Mechanism of this compound induced degradation of EGFR and PARP.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: SW1990 (pancreatic cancer) and H1299 (non-small cell lung cancer) cell lines were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Protein Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or vehicle (DMSO) for the indicated times (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Lysates were incubated on ice for 30 minutes and then centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant containing the total protein was collected.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Membranes were incubated with primary antibodies against EGFR, PARP, p-EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using ImageJ software. The relative protein levels were normalized to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Cells were treated with this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Cell Lysis: Cells were lysed in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease inhibitors).
-
Immunoprecipitation: Cell lysates were pre-cleared with protein A/G agarose beads. The pre-cleared lysates were then incubated with an antibody against CRBN overnight at 4°C. Protein A/G agarose beads were added and incubated for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: The beads were washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples were analyzed by western blotting using antibodies against EGFR, PARP, and CRBN to detect the presence of the ternary complex.
Conclusion
This compound represents a pioneering example of a dual-targeting PROTAC with the ability to simultaneously induce the degradation of EGFR and PARP. The quantitative data demonstrates its efficacy in degrading both targets at sub-micromolar to low micromolar concentrations, leading to a significant reduction in cancer cell viability. The detailed experimental protocols provided herein offer a comprehensive guide for researchers to replicate and build upon these findings. The continued exploration of dual-targeting PROTACs like this compound holds immense promise for the development of novel and more effective cancer therapeutics.
References
The Role of Cereblon (CRBN) in the Function of the Dual-Targeting PROTAC DP-C-4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide delves into the intricate role of Cereblon (CRBN), a key E3 ubiquitin ligase substrate receptor, in the function of DP-C-4, a novel dual-targeting PROTAC. This compound represents a significant advancement in the field, as it is designed to simultaneously induce the degradation of two clinically relevant cancer targets: Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP). Understanding the central function of CRBN in the mechanism of action of this compound is paramount for the development of next-generation protein degraders.
The PROTAC Mechanism: A Ternary Complex for Targeted Degradation
The fundamental mechanism of any PROTAC, including this compound, revolves around the formation of a ternary complex, bringing together the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. This compound is a CRBN-based PROTAC, meaning it specifically hijacks the CRL4CRBN E3 ubiquitin ligase complex to mediate the degradation of its target proteins.
This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target protein (in this case, a warhead that can bind to either EGFR or PARP), a ligand that binds to the E3 ligase (a "CRBN-binder"), and a linker that connects these two ligands. The formation of the ternary complex—CRBN, this compound, and the target protein (EGFR or PARP)—is the critical initiating event in the degradation cascade.
This compound: A Cereblon-Based Dual-Targeting PROTAC
This compound is a first-in-class dual-targeting PROTAC designed to simultaneously degrade both EGFR and PARP.[1][2] This innovative approach aims to achieve a synergistic anti-cancer effect by concurrently disrupting two key pathways involved in tumor cell proliferation, survival, and DNA damage repair. The design of this compound incorporates ligands for both EGFR (gefitinib) and PARP (olaparib), which are linked to a CRBN-binding moiety via a trifunctional natural amino acid as a novel star-type core linker.[3][4]
The selection of CRBN as the E3 ligase for recruitment is a strategic choice. CRBN is a well-characterized substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN) and has been successfully exploited by numerous clinically relevant immunomodulatory drugs (IMiDs) and a growing number of PROTACs.[3]
Quantitative Analysis of this compound-Mediated Protein Degradation
The efficacy of a PROTAC is quantitatively assessed by its ability to induce the degradation of its target protein(s). Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
Table 1: In Vitro Degradation of EGFR and PARP by this compound in SW1990 Cells
| Compound | Target Protein | DC50 (µM) | Dmax (%) |
| This compound | EGFR | 5.47 ± 0.67 | > 90 |
| This compound | PARP | 12.80 ± 2.16 | > 90 |
Data represents the mean ± standard deviation from at least three independent experiments. SW1990 cells were treated with varying concentrations of this compound for 24 hours before protein levels were assessed by Western blot.
These data demonstrate that this compound effectively degrades both EGFR and PARP in a dose-dependent manner in the SW1990 pancreatic cancer cell line.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves a series of orchestrated molecular events, from the formation of the ternary complex to the downstream consequences of EGFR and PARP degradation. The following diagrams, generated using the Graphviz DOT language, illustrate these key processes.
Experimental Protocols
Cell Culture
The human pancreatic cancer cell line SW1990 is cultured in L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C in an atmosphere of 100% air (without CO2).
Western Blot Analysis for Protein Degradation
-
Cell Treatment and Lysis: SW1990 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or DMSO (vehicle control) for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for EGFR, PARP, and a loading control (e.g., GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the levels of EGFR and PARP are normalized to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: SW1990 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells are then treated with a serial dilution of this compound for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: SW1990 cells are treated with this compound, a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex, or DMSO for a specified time. Cells are then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. An antibody against CRBN is then added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are analyzed by Western blot using antibodies against EGFR, PARP, and CRBN to detect the presence of the ternary complex.
In-Cell Ubiquitination Assay
-
Cell Treatment: SW1990 cells are co-transfected with plasmids expressing HA-tagged ubiquitin and the target protein of interest (if not endogenously expressed at sufficient levels). Cells are then treated with this compound and a proteasome inhibitor (MG132) for a few hours.
-
Immunoprecipitation: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein-protein interactions. The lysate is then diluted, and the target protein (EGFR or PARP) is immunoprecipitated using a specific antibody.
-
Western Blot Analysis: The immunoprecipitated samples are resolved by SDS-PAGE and immunoblotted with an anti-HA antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
Conclusion
Cereblon plays an indispensable role in the function of the dual-targeting PROTAC this compound. By acting as the molecular bridge that brings together the CRL4CRBN E3 ubiquitin ligase and the target proteins EGFR and PARP, CRBN initiates a cascade of events leading to their simultaneous degradation. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The ability to harness the power of CRBN to eliminate multiple oncoproteins with a single molecule represents a promising strategy in the development of novel cancer therapeutics. Further research into the structural and kinetic aspects of the CRBN-DP-C-4-target protein ternary complexes will undoubtedly pave the way for the rational design of even more potent and selective protein degraders.
References
The Discovery and Synthesis of DP-C-4: A Technical Overview of a First-in-Class Dual PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). A novel evolution of this technology is the "dual PROTAC" concept, designed to simultaneously induce the degradation of two distinct protein targets with a single molecule. This whitepaper details the discovery, synthesis, and mechanism of action of DP-C-4, a first-in-class dual PROTAC that targets both the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP) for degradation. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound orchestrates the concurrent ubiquitination and subsequent proteasomal degradation of these two key oncogenic proteins. This document provides a comprehensive guide to its underlying biology, chemical synthesis, and the experimental protocols used for its characterization.
Introduction and Rationale
In oncology, the development of resistance to single-agent therapies is a major clinical challenge. Tumor cells often leverage redundant or compensatory signaling pathways to overcome the inhibition of a single target.[1] The simultaneous inhibition of two distinct and critical pathways is a recognized strategy to enhance therapeutic efficacy and overcome resistance.[1]
The this compound compound was rationally designed to merge the concepts of dual-targeting and targeted protein degradation.[2][3] It is a heterobifunctional molecule constructed from three key components:
-
Gefitinib: An inhibitor of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.
-
Olaparib: An inhibitor of PARP, a crucial enzyme in DNA damage repair, particularly effective in cancers with deficiencies in other repair pathways like BRCA mutations.
-
A CRBN Ligand: To engage the E3 ubiquitin ligase complex, hijacking the cell's natural protein disposal machinery.
These components are connected via a trifunctional natural amino acid, which serves as a "star-type" core linker.[2] The central hypothesis is that a single molecule capable of degrading both EGFR and PARP can induce synergistic anti-tumor effects. This compound represents the first successful example of such a dual PROTAC.
Mechanism of Action
This compound functions by forming a ternary complex between the target proteins (EGFR and PARP) and the CRBN E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of EGFR and PARP. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Chemical Synthesis
A convergent synthetic strategy was employed to prepare the library of dual PROTACs, including this compound, ensuring high efficiency. The synthesis involves the preparation of three key building blocks—the gefitinib-linker moiety, the olaparib-linker moiety, and the CRBN ligand-linker moiety—which are then coupled to the central trifunctional amino acid core.
Note: The detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, is proprietary to the publishing research group and is detailed in their primary publication. Access to the full text of Zheng M, et al. J Med Chem. 2021;64(11):7839-7852 is recommended for replication.
Quantitative Data Summary
This compound was evaluated for its ability to induce the degradation of EGFR and PARP in the SW1990 pancreatic cancer cell line and for its anti-proliferative activity.
Table 1: Protein Degradation Efficacy of this compound in SW1990 Cells
| Target Protein | Concentration | Treatment Time | Degradation Outcome |
|---|---|---|---|
| EGFR | 1-50 µM | 24 hours | Dose-dependent degradation observed |
| PARP | 1-50 µM | 24 hours | Dose-dependent degradation observed |
Quantitative DC50 values were not publicly available in the reviewed abstracts.
Table 2: Anti-Proliferative Activity of a VHL-based Dual PROTAC (DP-V-4) in H1299 Cells
| Compound | IC50 (µM, mean ± SD) |
|---|---|
| Gefitinib | 6.56 ± 1.07 |
| Olaparib | 35.93 ± 1.05 |
| DP-V-4 | 19.92 ± 1.08 |
Note: This data is for a related VHL-based dual PROTAC, as specific IC50 data for this compound in SW1990 cells was not available in the public abstracts. This illustrates the typical assessment performed.
Experimental Protocols
Cell Culture
-
Cell Line: SW1990 (human pancreatic adenocarcinoma).
-
Media: Standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify changes in protein levels following treatment.
-
Cell Seeding: Plate SW1990 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of EGFR and PARP to the loading control to determine the extent of degradation.
Cell Viability Assay (CCK8/MTT)
This protocol measures the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Plate SW1990 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, individual inhibitors (Gefitinib, Olaparib), or vehicle control for a specified period (e.g., 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: For CCK8, measure the absorbance at 450 nm. For MTT, first add a solubilizing agent (e.g., DMSO) and then measure absorbance at 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Conclusion
The development of this compound marks a significant milestone in the field of targeted protein degradation, successfully demonstrating the feasibility of simultaneously degrading two distinct oncogenic drivers with a single molecule. This approach holds the potential to create more potent and durable anti-cancer therapies by targeting multiple cellular vulnerabilities at once. The creative use of biocompatible amino acids as a core linker framework expands the synthetic toolkit for PROTAC technology. Further preclinical and clinical investigation of dual PROTACs like this compound is warranted to fully explore their therapeutic potential.
References
Unable to Proceed: Ambiguity of "DP-C-4" Prevents Generation of Technical Guide
Following a comprehensive search of scientific literature and public databases, it has been determined that the term "DP-C-4" is ambiguous and does not correspond to a specific, publicly documented chemical entity or research compound within the fields of drug development, molecular biology, or pharmacology. The search results for "this compound" and related terms have yielded multiple, disparate interpretations across various scientific and technical domains, none of which align with the user's request for an in-depth technical guide on a specific molecular core.
The term "this compound" has appeared in several unrelated contexts:
-
Prostanoid Receptors and Leukotriene C4 Synthesis: In immunology and pharmacology, "DP" is a designation for prostaglandin D2 receptors (e.g., DP1, DP2), which are involved in signaling pathways that can influence the synthesis of leukotriene C4 (LTC4). However, "this compound" is not used as an identifier for any specific compound in this context.
-
Computational Chemistry (DP4 and DP4+): In the field of natural product chemistry, "DP4" and "DP4+" refer to a statistical method used for the computational elucidation of chemical structures based on nuclear magnetic resonance (NMR) data. This is a software-based methodology, not a physical compound.
-
Developmental Psychology (DP-4): The "Developmental Profile 4" (DP-4) is a standardized assessment tool used to evaluate the development of children. This is entirely unrelated to the user's request for information on a chemical entity.
-
Other Unrelated Fields: The terms "DP" and "C4" also appear independently or together in contexts such as C4 carbon fixation in plants, the plastic explosive C-4, dual-phase (DP) steel, and dynamic programming (DP) in computer science.
Due to the lack of a defined molecular structure, biological target, or mechanism of action associated with a compound specifically named "this compound," it is not possible to fulfill the core requirements of the user's request. Specifically, the creation of the following is unachievable:
-
Quantitative Data Tables: Without a specific molecule, there is no experimental data to summarize.
-
Detailed Experimental Protocols: No published experiments are associated with a non-existent or ambiguously named compound.
-
Signaling Pathway and Workflow Diagrams: The absence of a known biological function or experimental procedure for "this compound" precludes the creation of any relevant diagrams.
To proceed with this request, a more specific identifier for the molecule of interest is required. This could include:
-
A formal chemical name (e.g., IUPAC name).
-
A known synonym or alternative designation.
-
A CAS (Chemical Abstracts Service) registry number.
-
A reference to a specific scientific publication, patent, or technical datasheet where "this compound" is described as a chemical entity.
Without such clarification, the generation of an accurate and scientifically valid technical guide on "this compound" is not possible.
An In-Depth Technical Guide on the Downstream Signaling Effects of DP-C-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
DP-C-4 is a novel, Cereblon-based dual proteolysis-targeting chimera (PROTAC) designed to simultaneously induce the degradation of two key cancer-related proteins: epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP).[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data on its degradation efficacy, detailed experimental protocols for its characterization, and visual representations of the involved molecular pathways and experimental workflows. By leveraging the ubiquitin-proteasome system, this compound offers a unique therapeutic strategy to overcome resistance mechanisms associated with traditional single-target inhibitors.[2]
Introduction to this compound: A Dual-Targeting PROTAC
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] this compound is a first-in-class dual PROTAC, creatively designed using biocompatible amino acids as a framework to link ligands for EGFR (gefitinib), PARP (olaparib), and the E3 ligase Cereblon (CRBN).[1] This innovative approach allows for the simultaneous degradation of two distinct and critical pathways in cancer progression.
Core Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between EGFR, this compound, and the CRBN E3 ligase, and a separate ternary complex between PARP, this compound, and CRBN. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EGFR and PARP, marking them for degradation by the 26S proteasome.
References
A Technical Guide to Proteolysis-Targeting Chimeras in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering a novel strategy to eliminate pathogenic proteins that drive tumor growth and resistance. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs are engineered bifunctional molecules that hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the selective degradation of a protein of interest (POI). This technical guide provides an in-depth overview of PROTACs in oncology, focusing on their mechanism of action, key examples with quantitative data, detailed experimental protocols, and visualization of relevant biological pathways and workflows.
Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]
Quantitative Data of Representative PROTACs in Cancer Research
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The half-maximal inhibitory concentration (IC50) is also used to assess their impact on cell viability.
Androgen Receptor (AR) Degraders in Prostate Cancer
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| ARV-110 (Bavdegalutamide) | AR | VHL | VCaP | ~1 | >90 | - | [2] |
| ARV-110 (Bavdegalutamide) | AR | VHL | LNCaP | ~1 | - | 10 | [3] |
Estrogen Receptor (ER) Degraders in Breast Cancer
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| ARV-471 (Vepdegestrant) | ERα | - | MCF7 | 1.8 | >90 | - | [4] |
| ARV-471 (Vepdegestrant) | ERα | - | T47D | - | - | 1.1 | [5] |
Bromodomain and Extra-Terminal Domain (BET) Protein Degraders
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| ARV-825 | BRD4 | Cereblon | T-ALL cell lines | - | - | < JQ1, dBET1 | |
| MZ1 | BRD4 | VHL | HeLa | <100 (at 1µM) | >90 | - | |
| dBET1 | BRD4 | Cereblon | NB cells | - | - | - |
BCR-ABL Degraders in Chronic Myeloid Leukemia (CML)
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | - | K562 | 0.85 | 98.8 | 0.3595 | |
| SIAIS100 | BCR-ABL | - | K562 | 2.7 | 91.2 | 12 |
KRAS G12C Degraders
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Reference | |---|---|---|---|---|---| | LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.59 | ~80 | | | LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 0.32 | ~75 | | | LC-2 | KRAS G12C | VHL | SW1573 | 0.25 | >75 | | | LC-2 | KRAS G12C | VHL | NCI-H23 | 0.76 | >50 | | | LC-2 | KRAS G12C | VHL | NCI-H358 | 0.45 | ~50 | |
Signaling Pathways Targeted by PROTACs in Cancer
Androgen Receptor (AR) Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer progression. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in cell survival and proliferation. PROTACs targeting AR disrupt this pathway by inducing its degradation.
Estrogen Receptor (ER) Signaling in Breast Cancer
Estrogen receptor signaling is crucial for the growth of the majority of breast cancers. Estrogen binding to ER leads to its dimerization, nuclear translocation, and the activation of genes that promote tumor growth. ER-targeting PROTACs abrogate this signaling by degrading the receptor.
BRD4 Signaling in Cancer
BRD4, a member of the BET family of proteins, is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-Myc. By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive cancer cell proliferation. PROTACs that degrade BRD4 have shown significant anti-tumor activity.
Experimental Protocols
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PROTAC at a range of concentrations for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Separate the proteins by electrophoresis on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest and a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Western (ICW) Assay for Higher Throughput Degradation Analysis
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.
Methodology:
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well or 384-well plate and allow them to attach. Treat with a serial dilution of the PROTAC.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a buffer containing Triton X-100.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing BSA).
-
Antibody Incubation: Incubate the cells with a primary antibody against the target protein and a normalization antibody (e.g., against a housekeeping protein or a DNA stain). Subsequently, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system. The integrated fluorescence intensity of the target protein is normalized to the intensity of the normalization control.
Ubiquitination Assay by Immunoprecipitation and Western Blotting
This protocol is to confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitinated form of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC for a time course that precedes significant degradation. It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and heat to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein or ubiquitin, coupled to protein A/G agarose or magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). A ladder of high molecular weight bands will indicate polyubiquitination of the target protein.
In Vivo Efficacy Studies in Xenograft Models
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cancer cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Randomization: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
-
PROTAC Administration: Administer the PROTAC at various doses and schedules (e.g., once daily oral gavage).
-
Efficacy and Tolerability Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
PROTAC technology represents a paradigm shift in targeted cancer therapy. By harnessing the cell's natural protein degradation machinery, PROTACs can effectively eliminate oncoproteins, including those previously considered "undruggable." This technical guide has provided a comprehensive overview of the core principles of PROTACs, quantitative data for key examples, detailed experimental protocols for their evaluation, and visual representations of their mechanism and the signaling pathways they disrupt. As our understanding of PROTAC design and application continues to evolve, this powerful technology holds immense promise for the future of cancer treatment.
References
Dual-Targeting PROTAC DP-C-4: A Technical Overview of its Investigation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with a move towards strategies that can overcome resistance mechanisms and offer more durable responses. One such innovative approach is the development of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. Going a step further, dual-targeting PROTACs are emerging as a novel modality designed to simultaneously degrade two distinct pathogenic proteins. This technical guide focuses on DP-C-4, a first-in-class dual-targeting PROTAC designed to degrade both the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP). This document provides a comprehensive overview of the cancer types in which this compound and similar molecules are being investigated, detailed experimental protocols, quantitative data, and the underlying signaling pathways.
Cancer Types Under Investigation
This compound is a Cereblon (CRBN)-based dual PROTAC that has been primarily investigated in pancreatic cancer.[1][2] A structurally related VHL-based dual PROTAC, DP-V-4, has been studied in non-small cell lung cancer and epidermal carcinoma, suggesting a broader potential applicability for this class of dual degraders.[3]
The selection of these cancer types is rationalized by the significant roles of EGFR and PARP in their pathogenesis and the potential for synergistic anti-tumor effects upon their simultaneous degradation.
-
Pancreatic Cancer: The investigation of this compound in the SW1990 pancreatic cancer cell line is supported by the frequent overexpression and activation of the EGFR signaling pathway in this malignancy.[1][2]
-
Non-Small Cell Lung Cancer (NSCLC): The VHL-based analogue, DP-V-4, has been evaluated in the H1299 NSCLC cell line. EGFR mutations are a key therapeutic target in a subset of NSCLC patients, and PARP inhibitors are being explored for their potential to enhance the efficacy of targeted therapies.
-
Epidermal Carcinoma: The A431 cell line, derived from an epidermoid carcinoma, is known for its high expression of EGFR and has been used to assess the activity of DP-V-4.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related dual PROTAC, DP-V-4. While specific DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values for this compound are not publicly available in the reviewed literature, the provided data demonstrates its activity and the potency of a similar dual degrader.
Table 1: In Vitro Degradation Activity of Dual EGFR and PARP PROTACs
| Compound | Cell Line | Cancer Type | Target Protein | Concentration | % Degradation | Treatment Time (hours) |
| This compound | SW1990 | Pancreatic Cancer | EGFR & PARP | 1-50 µM | Dose-dependent | 24 |
| DP-V-4 | H1299 | Non-Small Cell Lung Cancer | PARP | 0.47 µM | ~50% | Not Specified |
Table 2: Anti-proliferative Activity of Dual EGFR and PARP PROTACs
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| DP-V-4 | H1299 | Non-Small Cell Lung Cancer | 19.92 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of PROTAC molecules like this compound.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SW1990, H1299) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (EGFR, PARP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ of the PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, with or without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 4-6 hours). A proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (e.g., EGFR) and protein A/G-agarose beads to immunoprecipitate the target protein and its bound interactors.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform western blotting as described above, using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A high-molecular-weight smear indicates polyubiquitination.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR, a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting them. By simultaneously binding to both EGFR and CRBN, this compound forms a ternary complex, which brings the E3 ligase in close proximity to EGFR. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to EGFR, leading to its polyubiquitination and subsequent degradation by the proteasome. A similar mechanism applies to the degradation of PARP.
EGFR and PARP Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and invasion. PARP is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition or degradation of PARP leads to the accumulation of DNA damage, which can be particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways. The simultaneous degradation of EGFR and PARP is hypothesized to have a synergistic anti-cancer effect by inhibiting pro-proliferative signaling and inducing synthetic lethality through the accumulation of DNA damage.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a dual-targeting PROTAC like this compound.
Conclusion
This compound represents a novel and promising strategy in targeted cancer therapy by simultaneously inducing the degradation of two key oncogenic drivers, EGFR and PARP. The investigations in pancreatic, non-small cell lung, and epidermal carcinoma cell lines provide a strong rationale for its further development. The dual degradation approach holds the potential to overcome drug resistance and achieve synergistic anti-tumor effects. This technical guide provides a foundational understanding of the current state of research into this compound and similar dual-targeting PROTACs, offering valuable insights for researchers and drug development professionals in the field of oncology. Further studies are warranted to fully elucidate the therapeutic potential and to identify predictive biomarkers for patient selection.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with DP-C-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-C-4 is a novel, CRBN-based dual-targeting Proteolysis Targeting Chimera (PROTAC) designed to induce the simultaneous degradation of two key oncology targets: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1][2] This molecule is constructed using a star-type linker based on biocompatible amino acids, which connects gefitinib (an EGFR inhibitor), olaparib (a PARP inhibitor), and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By hijacking the ubiquitin-proteasome system, this compound facilitates the polyubiquitination and subsequent degradation of both EGFR and PARP, offering a promising therapeutic strategy for cancers dependent on these pathways.[1]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on protein degradation and cell viability in relevant cancer cell lines.
Chemical Properties
| Property | Value |
| Chemical Formula | C₇₂H₇₈ClF₂N₁₃O₁₃S |
| Molecular Weight | 1450.93 g/mol |
| Target(s) | EGFR, PARP |
| Recruited E3 Ligase | Cereblon (CRBN) |
| Solubility | Soluble in DMSO |
Note: For research use only. Not for use in diagnostic or therapeutic procedures.
Data Presentation
Table 1: In Vitro Degradation of EGFR and PARP by DP-C Series in SW1990 Cells
The following table summarizes the degradation of EGFR and PARP in the human pancreatic adenocarcinoma cell line SW1990 after treatment with various concentrations of this compound and its analogs for 24 hours. Protein levels were quantified by Western blot analysis.
| Compound | Concentration (µM) | EGFR Degradation (%) | PARP Degradation (%) |
| DP-C-1 | 1 | ~50 | ~40 |
| 5 | >75 | ~60 | |
| 10 | >90 | >80 | |
| DP-C-2 | 10 | ~25 | ~20 |
| DP-C-3 | 10 | ~30 | ~25 |
| This compound | 1 | ~40 | ~30 |
| 5 | ~60 | ~50 | |
| 10 | >80 | >70 |
Data are estimated from graphical representations in the source literature. Actual values may vary.
Table 2: Cell Viability (IC50) of DP-C-1 in Cancer Cell Lines
The anti-proliferative activity of a related dual degrader, DP-C-1, was assessed in various cancer cell lines using a standard cell viability assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| SW1990 | Pancreatic Adenocarcinoma | >10 |
| H1299 | Non-small Cell Lung Cancer | >10 |
| A431 | Epidermoid Carcinoma | >10 |
Note: Specific IC50 data for this compound is not currently available in the public domain.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced degradation of EGFR and PARP.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
Cell Line: SW1990 (Human Pancreatic Adenocarcinoma)
Culture Medium:
-
Leibovitz's L-15 Medium
-
10% Fetal Bovine Serum (FBS)
-
2.0 mM L-glutamine
-
0.55 mM Sodium Pyruvate
Culture Conditions:
-
Culture cells in a T75 flask at 37°C in a humidified incubator without CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.
-
Add 2-3 mL of Accutase or a similar cell dissociation solution and incubate for 5-10 minutes at 37°C.
-
Neutralize with 7-8 mL of complete culture medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate for experiments or subculture at a ratio of 1:3 to 1:6.
Western Blot for Protein Degradation
Objective: To quantify the degradation of EGFR and PARP in SW1990 cells following treatment with this compound.
Materials:
-
SW1990 cells
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-EGFR
-
Anti-PARP
-
Anti-p-EGFR (optional, to assess pathway inhibition)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed SW1990 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the this compound dilutions and a vehicle control (DMSO) and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on the viability and proliferation of SW1990 cells.
Materials:
-
SW1990 cells
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed SW1990 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
In Vitro Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of EGFR and PARP.
Materials:
-
SW1990 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibodies for EGFR and PARP for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Protocol:
-
Cell Treatment:
-
Treat SW1990 cells with this compound for a shorter time course (e.g., 2-8 hours).
-
In a parallel experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding this compound to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with anti-EGFR or anti-PARP antibodies overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated EGFR or PARP. A high-molecular-weight smear indicates ubiquitination.
-
References
DP-C-4: Application Notes and Protocols for In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-C-4 is a novel Cereblon (CRBN)-based dual-targeting Proteolysis Targeting Chimera (PROTAC) designed for the simultaneous degradation of two key cancer-related proteins: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[1][2] By hijacking the body's natural ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers dependent on these signaling pathways. This document provides a summary of the available data on this compound and generalized protocols for its application in in vivo cancer models, based on existing literature for similar compounds.
Disclaimer: The following protocols are generalized and should be adapted based on specific experimental goals, cancer models, and institutional guidelines. Optimization of dosage, administration route, and treatment schedule is critical for achieving desired therapeutic outcomes.
Mechanism of Action
This compound is a bifunctional molecule that consists of a ligand for the E3 ubiquitin ligase CRBN, a linker, and ligands for both EGFR and PARP.[1] This design allows this compound to form a ternary complex with CRBN and the target proteins (EGFR and PARP), leading to their ubiquitination and subsequent degradation by the proteasome. This dual-degradation approach has the potential to overcome resistance mechanisms associated with single-target inhibitors and induce synergistic anti-tumor effects.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to dual degradation of EGFR and PARP.
In Vitro Activity of this compound
Published research has demonstrated the in vitro efficacy of this compound in cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference |
| SW1990 | Pancreatic Cancer | Dose-dependent degradation of both EGFR and PARP. | [1] |
| H1299 | Non-Small Cell Lung Cancer | Successful degradation of EGFR and PARP. |
Note: As of the latest search, specific quantitative data such as DC50 (concentration for 50% degradation) and the optimal in vitro concentrations for this compound are not detailed in the available abstracts. Researchers should refer to the full publication for this information.
Proposed In Vivo Administration Protocols
While specific in vivo studies for this compound have not been detailed in the currently available literature, the following protocols are based on general practices for evaluating PROTACs in preclinical cancer models.
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo efficacy studies of this compound.
A. Materials and Reagents
-
This compound Compound: Synthesized and purified.
-
Vehicle Solution: A suitable vehicle for solubilizing this compound for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline). The final vehicle composition should be optimized for solubility and animal tolerance.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) for xenograft or patient-derived xenograft (PDX) models.
-
Cancer Cells: Relevant cancer cell lines with known EGFR and/or PARP expression (e.g., SW1990, H1299).
-
Anesthetics and Analgesics: As per approved animal care and use protocols.
B. Animal Model Establishment
-
Cell Line Xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Implant a small fragment of a patient's tumor subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
C. Dosing and Administration
-
Dosage: Based on preliminary tolerability studies, a starting dose range for novel PROTACs is typically between 10 and 100 mg/kg. Dose-response studies are essential to determine the optimal therapeutic dose.
-
Administration Route:
-
Intraperitoneal (IP) Injection: A common route for preclinical studies.
-
Intravenous (IV) Injection: May provide more direct systemic exposure.
-
Oral Gavage (PO): If the compound has suitable oral bioavailability.
-
-
Dosing Schedule: Daily, every other day, or as determined by pharmacokinetic and pharmacodynamic studies.
D. Sample Treatment Protocol
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n ≥ 5 per group).
-
Prepare the this compound formulation in the chosen vehicle on the day of administration.
-
Administer this compound to the treatment group according to the determined dose, route, and schedule.
-
Administer the vehicle solution to the control group.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe animals for any signs of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for analysis.
E. Endpoint Analysis
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups.
-
Western Blot Analysis: Analyze tumor lysates to confirm the degradation of EGFR and PARP.
-
Immunohistochemistry (IHC): Stain tumor sections to assess the levels and localization of EGFR, PARP, and downstream signaling markers (e.g., cleaved caspase-3 for apoptosis).
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after dosing to determine the concentration of this compound in plasma.
-
Toxicity Assessment: Monitor body weight, clinical signs, and perform histological analysis of major organs.
Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Example of In Vivo Efficacy Data Summary
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Endpoint ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | IP, Daily | 1500 ± 150 | - | -2 ± 1.5 |
| This compound (25 mg/kg) | IP, Daily | 800 ± 120 | 46.7 | -3 ± 2.0 |
| This compound (50 mg/kg) | IP, Daily | 450 ± 90 | 70.0 | -5 ± 2.5 |
Table 2: Example of Pharmacodynamic Marker Analysis
| Treatment Group | Relative EGFR Expression (Normalized to Control) ± SEM | Relative PARP Expression (Normalized to Control) ± SEM |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound (50 mg/kg) | 0.25 ± 0.08 | 0.30 ± 0.09 |
Conclusion
This compound represents a promising dual-targeting PROTAC with the potential for significant anti-tumor activity. The successful application of this compound in in vivo cancer models will depend on careful optimization of the experimental protocols outlined above. Further research is needed to establish the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic relationship of this novel compound.
References
Application of DP-C-4 in Pancreatic Cancer Cell Line SW1990: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-C-4 is a novel cereblon (CRBN)-based dual-targeting Proteolysis Targeting Chimera (PROTAC) designed to induce the simultaneous degradation of two key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1][2][3] This dual-degradation approach offers a promising therapeutic strategy for cancers that are dependent on these signaling pathways, such as pancreatic cancer. In the pancreatic cancer cell line SW1990, this compound has been shown to effectively induce the degradation of both EGFR and PARP in a dose-dependent manner.[1][3]
These application notes provide a comprehensive overview of the use of this compound in the SW1990 pancreatic cancer cell line, including detailed protocols for key experiments and a summary of expected outcomes.
Signaling Pathway of this compound Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins. The molecule consists of three key components: a ligand that binds to EGFR, a ligand that binds to PARP, and a ligand that recruits the E3 ubiquitin ligase, cereblon. This tripartite structure facilitates the formation of a ternary complex between the target proteins and the E3 ligase, leading to the ubiquitination and subsequent degradation of EGFR and PARP by the proteasome.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the degradation of EGFR and PARP, and its impact on the viability of SW1990 cells.
Table 1: Dose-Dependent Degradation of EGFR and PARP in SW1990 Cells
| This compound Concentration (µM) | Incubation Time (hours) | EGFR Degradation (%) | PARP Degradation (%) |
| 1 | 24 | Data not specified | Data not specified |
| 5 | 24 | Data not specified | Data not specified |
| 10 | 24 | Data not specified | Data not specified |
| 25 | 24 | Data not specified | Data not specified |
| 50 | 24 | Significant degradation observed | Significant degradation observed |
Note: While the source indicates dose-dependent degradation, specific percentages for this compound were not detailed. The most potent compound in the series, DP-C-1, showed significant degradation at lower concentrations.
Table 2: Effect of this compound on SW1990 Cell Viability
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of control) |
| 1 | 72 | Data not specified |
| 5 | 72 | Data not specified |
| 10 | 72 | Data not specified |
| 25 | 72 | Data not specified |
| 50 | 72 | Data not specified |
Note: Specific cell viability data for this compound is not available. Researchers should perform a dose-response experiment to determine the IC50 value.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for EGFR and PARP Degradation
This protocol outlines the procedure for assessing the degradation of EGFR and PARP in SW1990 cells following treatment with this compound.
Materials:
-
SW1990 pancreatic cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-PARP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed SW1990 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of SW1990 cells.
Materials:
-
SW1990 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW1990 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This compound represents a promising dual-targeting PROTAC for the treatment of pancreatic cancer. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in the SW1990 pancreatic cancer cell line. Further studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Assessing the Therapeutic Effect of DP-C-4 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-C-4 is a novel, Cereblon-based dual-functional Proteolysis Targeting Chimera (PROTAC) designed to simultaneously induce the degradation of two key cancer-related proteins: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1] By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers dependent on these pathways. These application notes provide detailed protocols for assessing the therapeutic efficacy of this compound by measuring its impact on cancer cell viability.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and ligands for both EGFR and PARP. This tripartite design allows this compound to bring EGFR and PARP into close proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The simultaneous degradation of these two targets can potentially overcome resistance mechanisms associated with single-target therapies and induce a more potent anti-cancer effect.
Figure 1: Mechanism of action of the dual-targeting PROTAC this compound.
Data Presentation
The following table summarizes the known activity of this compound and provides representative quantitative data for a similar VHL-based dual PROTAC, DP-V-4, as specific quantitative cell viability data for this compound is not publicly available. This data is derived from a CCK8 assay, a colorimetric method to assess cell viability.
| Compound | Cell Line | Target(s) | Assay | Endpoint | Result |
| This compound | SW1990 | EGFR & PARP | Western Blot | Protein Degradation | Dose-dependent degradation of EGFR and PARP |
| DP-V-4 | H1299 | EGFR & PARP | CCK8 | IC50 | 19.92 ± 1.08 µM |
| Gefitinib (Control) | H1299 | EGFR | CCK8 | IC50 | 6.56 ± 1.07 µM |
| Olaparib (Control) | H1299 | PARP | CCK8 | IC50 | 35.93 ± 1.05 µM |
Note: The IC50 value for DP-V-4 is provided as a representative example for a dual EGFR/PARP PROTAC from the same study that describes this compound.
Experimental Protocols
To assess the therapeutic effect of this compound, a variety of cell viability assays can be employed. Below are detailed protocols for three commonly used assays: MTT, XTT, and Annexin V/PI staining for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound
-
Target cancer cell line (e.g., SW1990)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Figure 2: Workflow for the MTT cell viability assay.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay (adjust cell numbers and volumes accordingly).
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Figure 3: Simplified signaling pathway leading to apoptosis induced by this compound.
References
Application Notes and Protocols for Combining DP-C-4 with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-C-4 is a novel CRBN-based dual Proteolysis Targeting Chimera (PROTAC) that potently and simultaneously degrades two key targets in cancer progression: the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).[1] By inducing the degradation of both EGFR and PARP, this compound offers a unique therapeutic strategy, effectively combining two validated anti-cancer approaches in a single molecule. These application notes provide a comprehensive guide for researchers on exploring the synergistic potential of combining this compound with other anti-cancer agents. The inherent dual-targeting nature of this compound suggests that its efficacy may be further enhanced through rational combination therapies that tackle additional cancer cell vulnerabilities and resistance mechanisms.
This document outlines the preclinical rationale for such combinations, summarizes key quantitative data from analogous studies with individual EGFR and PARP inhibitors, and provides detailed experimental protocols to assess the synergistic or additive effects of this compound with other therapeutics.
Preclinical Rationale for Combining this compound with Other Anti-Cancer Agents
The dual degradation of EGFR and PARP by this compound creates a unique cellular environment that can be exploited by other anti-cancer agents. The rationale for combining this compound with other therapies is rooted in the established mechanisms of synergy observed with individual EGFR and PARP inhibitors.
Targeting Resistance Mechanisms: Acquired resistance to EGFR inhibitors is a significant clinical challenge. Combining an EGFR-targeting agent with other drugs can help overcome or delay the development of resistance.[2]
Enhancing DNA Damage: PARP inhibitors are most effective in tumors with deficiencies in DNA damage repair, particularly homologous recombination (HR). Combining a PARP inhibitor with agents that induce DNA damage or further impair DNA repair pathways can potentiate its anti-tumor activity.
Modulating the Tumor Microenvironment: The combination of PARP inhibitors with immunotherapy has shown promise by increasing the tumor mutational burden and enhancing the anti-tumor immune response.[1][3][4]
Potential Synergistic Combinations with this compound
Based on preclinical and clinical studies with individual EGFR and PARP inhibitors, the following classes of anti-cancer agents represent promising candidates for combination with this compound:
-
Chemotherapy: Agents like cisplatin and doxorubicin, which induce DNA damage, are expected to synergize with the PARP-degrading activity of this compound.
-
Radiotherapy: Similar to chemotherapy, radiation-induced DNA damage can be potentiated by the inhibition of PARP-mediated repair. Studies have shown that combining EGFR and PARP inhibition enhances the effects of radiation.
-
Other Targeted Therapies:
-
MEK Inhibitors: Dual inhibition of EGFR and MEK has shown synergistic effects in gastric cancer cells.
-
PI3K/AKT/mTOR Inhibitors: This pathway is a key survival signal in many cancers, and its inhibition can enhance the efficacy of both EGFR and PARP inhibitors.
-
HDAC Inhibitors: These agents can downregulate HR repair pathways, thereby sensitizing tumor cells to PARP inhibition.
-
-
Immunotherapy (Immune Checkpoint Inhibitors): By increasing genomic instability, the PARP-degrading function of this compound may enhance tumor immunogenicity and response to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.
Data Presentation: Quantitative Analysis of Synergy
The following tables summarize quantitative data from studies investigating the combination of EGFR or PARP inhibitors with other anti-cancer agents. This data serves as a reference for the expected synergistic interactions when combining this compound with similar agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Combinations with PARP Inhibitors
| Cell Line | PARP Inhibitor | Combination Agent | IC50 (Inhibitor Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| HCC1937 (TNBC, BRCAmut) | Olaparib | Palbociclib (CDK4/6i) | >100 µM | Significantly reduced | 0.80 ± 0.13 | |
| MDA-MB-436 (TNBC, BRCAmut) | Olaparib | Palbociclib (CDK4/6i) | ~45 µM | Significantly reduced | 0.72 ± 0.25 | |
| Ovarian Cancer Cell Lines | Olaparib | Alpelisib (PI3Kαi) | Not specified | Not specified | Synergy observed | |
| TNBC (BRCAwt) | Olaparib | CMM489 (miR-489 agonist) | Varies | Varies | < 0.9 (Synergy) | |
| TNBC (BRCAmut) | Olaparib | CMM489 (miR-489 agonist) | Varies | Varies | < 0.9 (Synergy) |
Table 2: Synergistic Combinations with EGFR Inhibitors
| Cell Line | EGFR Inhibitor | Combination Agent | IC50 (Inhibitor Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| MCF-7 (ER+ Breast Cancer) | Investigational EGFRi | Doxorubicin | Not specified | 0.01 µM | Strong synergy | |
| MDA-MB-231 (TNBC) | Investigational EGFRi | Doxorubicin | Not specified | 0.46 µM | Strong synergy | |
| Gastric Cancer Cell Lines | Gefitinib | AZD6244 (MEK inhibitor) | Not specified | Not specified | Synergy observed | |
| Head and Neck Cancer Cells | Cetuximab | Gefitinib/Erlotinib | Not specified | Not specified | Synergistic |
Experimental Protocols
Cell Viability Assay to Determine IC50 and Synergy
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess their synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, prepare a matrix of concentrations of both drugs. A constant ratio design is often used for synergy analysis.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound and a combination agent using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or both at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound and a combination agent on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-PARP, anti-phospho-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drugs as described for the apoptosis assay. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualization of Pathways and Workflows
Signaling Pathways Affected by this compound Combination Therapy
The following diagram illustrates the key signaling pathways targeted by this compound and potential points of synergistic intervention by combination agents.
References
- 1. williamscancerinstitute.com [williamscancerinstitute.com]
- 2. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 3. Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction Methods for Studying DP-C-4 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
DP-C-4, a novel dual-targeting Proteolysis Targeting Chimera (PROTAC), simultaneously degrades Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).[1][2] This dual action presents a promising therapeutic strategy for cancers reliant on these pathways. However, the emergence of drug resistance is a persistent challenge in oncology.[3][4] Lentiviral transduction is a powerful tool for investigating the molecular mechanisms of drug resistance.[5] By enabling stable overexpression of genes or knockdown of target proteins, lentiviral vectors allow for the creation of cell models that mimic clinical resistance, facilitating the study of resistance pathways and the development of strategies to overcome them.
These application notes provide detailed protocols for utilizing lentiviral transduction to establish cell line models for studying potential resistance mechanisms to this compound. Given that this compound targets both EGFR and PARP, resistance is likely to arise from alterations in these pathways or through more general drug resistance mechanisms.
Potential Mechanisms of Resistance to this compound
While specific resistance mechanisms to this compound are yet to be fully elucidated, they are likely to encompass known resistance mechanisms to EGFR and PARP inhibitors.
EGFR Inhibitor Resistance:
-
On-target secondary mutations: Alterations in the EGFR gene, such as the T790M and C797S mutations, can prevent inhibitor binding.
-
Bypass pathway activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. These include:
-
MET receptor tyrosine kinase amplification.
-
HER3 (ErbB3) activation, often in conjunction with MET.
-
AXL receptor tyrosine kinase activation.
-
Activation of the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
-
-
Phenotypic transformation: Processes such as the epithelial-to-mesenchymal transition (EMT) can confer resistance.
PARP Inhibitor Resistance:
-
Restoration of Homologous Recombination (HR): Secondary mutations in BRCA1/2 or other HR-related genes can restore DNA repair function.
-
Changes in PARP1 expression or function: Alterations in the PARP1 enzyme can reduce inhibitor efficacy.
-
Replication fork protection: Mechanisms that stabilize stalled replication forks can prevent the accumulation of DNA damage.
-
Increased drug efflux: Overexpression of drug transporters like P-glycoprotein (MDR1) can pump the inhibitor out of the cell.
Experimental Workflows
Lentiviral transduction can be employed to investigate these potential resistance mechanisms through two primary approaches:
-
Gene Overexpression: To test if a specific gene (e.g., a mutated EGFR, MET, or a drug efflux pump) confers resistance, it can be overexpressed in a sensitive parental cell line.
-
Gene Knockdown: To determine if the loss of a particular gene (e.g., a tumor suppressor involved in DNA repair) leads to resistance, its expression can be silenced using short hairpin RNA (shRNA).
Below are the generalized workflows for these experimental approaches.
Signaling Pathways Implicated in Resistance
The following diagrams illustrate key signaling pathways that could be involved in resistance to a dual EGFR/PARP inhibitor like this compound.
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 2nd or 3rd generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6, Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Cell Seeding:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture in Opti-MEM according to the transfection reagent manufacturer's protocol. A common ratio for a 10 cm dish is 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3 & 4: Viral Harvest:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube. Add fresh complete growth medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
| Parameter | Value (for 10 cm dish) |
| HEK293T Seeding Density | ~6 x 10⁶ cells |
| Transfer Plasmid | 10 µg |
| Packaging Plasmid (psPAX2) | 7.5 µg |
| Envelope Plasmid (pMD2.G) | 2.5 µg |
| Opti-MEM Volume | 1 mL |
| Transfection Reagent | Per manufacturer's instructions |
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing a target cancer cell line to generate a stable cell line.
Materials:
-
Target cancer cell line
-
Lentiviral supernatant (from Protocol 1)
-
Complete growth medium
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Day 1: Cell Seeding:
-
Seed the target cells in a 6-well plate so they are approximately 50-70% confluent on the day of transduction.
-
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Note: Polybrene enhances transduction efficiency but can be toxic to some cell lines; a toxicity control should be performed for new cell lines.
-
Remove the old medium from the cells.
-
Add the desired amount of lentiviral supernatant to the transduction medium. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10).
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours. For sensitive cells, the incubation time can be reduced to as little as 4 hours.
-
-
Day 3: Medium Change and Selection:
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Allow the cells to recover for 24-48 hours before starting antibiotic selection. This allows time for the expression of the resistance gene.
-
Add the appropriate concentration of selection antibiotic to the medium. The optimal concentration needs to be determined for each cell line by performing a kill curve.
-
-
Days 4-14: Selection and Expansion:
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days.
-
Monitor the cells for the death of non-transduced cells.
-
Once a stable, resistant population of cells is established, they can be expanded for further experiments.
-
| Parameter | Value (for 6-well plate) |
| Target Cell Seeding Density | 1-2 x 10⁵ cells/well |
| Polybrene Final Concentration | 4-8 µg/mL |
| MOI Range to Test | 1 - 10 |
| Incubation Time with Virus | 4 - 24 hours |
| Puromycin Concentration Range (for kill curve) | 1 - 10 µg/mL |
Protocol 3: Assessment of this compound Resistance (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in the parental and engineered resistant cell lines.
Materials:
-
Parental and lentivirally-transduced cell lines
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Day 1: Cell Seeding:
-
Seed the parental and transduced cells into 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the assay.
-
-
Day 2: Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Day 4/5: Cell Viability Assay:
-
After 48-72 hours of incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit. An increase in the IC50 value in the transduced cells compared to the parental cells indicates acquired resistance.
-
Data Presentation and Interpretation
All quantitative data, such as cell counts, reagent concentrations, and IC50 values, should be meticulously recorded and presented in clear, well-structured tables for easy comparison between different experimental conditions. The fold-change in IC50 between the engineered and parental cell lines is a key indicator of the degree of resistance conferred by the genetic modification.
Conclusion
The protocols and information provided herein offer a comprehensive framework for utilizing lentiviral transduction to investigate the mechanisms of resistance to the dual EGFR/PARP PROTAC, this compound. By systematically overexpressing or knocking down candidate genes implicated in EGFR and PARP inhibitor resistance, researchers can elucidate the key signaling pathways and molecular alterations that drive resistance, paving the way for the development of more effective therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DP-C-4 Mediated EGFR Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual-targeting PROTAC, DP-C-4, and its intended degradation of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during experiments with this compound, focusing on the lack of expected EGFR degradation.
Q1: I am not observing any degradation of EGFR after treating my cells with this compound. What are the initial troubleshooting steps?
A1: When no EGFR degradation is observed, it is crucial to systematically verify each component of the experimental system. Here’s a checklist of initial steps:
-
Confirm Compound Integrity and Activity:
-
Solubility: Ensure this compound is fully dissolved. Poor solubility can drastically reduce its effective concentration in cell culture. Refer to the manufacturer's instructions for the recommended solvent (typically DMSO) and consider gentle warming or vortexing to aid dissolution. Prepare fresh stock solutions regularly.
-
Stability: PROTACs can be susceptible to degradation. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution and store at -80°C for long-term use.
-
-
Cell Line-Specific Checks:
-
EGFR Expression: Confirm that your cell line expresses EGFR at a detectable level by Western blot. Include a positive control cell line known for high EGFR expression, such as A431 cells.
-
CRBN Expression: this compound is a Cereblon (CRBN)-based PROTAC, meaning it relies on the CRBN E3 ligase to ubiquitinate EGFR. Verify the expression of CRBN in your cell line. Low or absent CRBN expression will prevent this compound from functioning.
-
-
Optimize Treatment Conditions:
-
Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for EGFR degradation.
-
Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal degradation.
-
Q2: I see some EGFR degradation, but it is weak or inconsistent. What could be the cause?
A2: Weak or inconsistent degradation can be due to several factors, often related to the ternary complex formation or the ubiquitin-proteasome system.
-
The "Hook Effect": At very high concentrations, PROTACs can lead to the formation of non-productive binary complexes (this compound-EGFR or this compound-CRBN) instead of the productive ternary complex (EGFR-DP-C-4-CRBN), which reduces degradation efficiency. If you observe decreased degradation at higher concentrations, you are likely experiencing the hook effect. The solution is to perform a detailed dose-response curve to identify the optimal concentration range.
-
Suboptimal Ternary Complex Formation: The linker length and composition of the PROTAC are critical for the geometry of the ternary complex. While this is an intrinsic property of this compound, suboptimal cellular conditions can affect complex formation. Ensure your cell culture conditions are optimal and consistent.
-
Cellular State: The efficiency of the ubiquitin-proteasome system can be influenced by the cell cycle and overall cellular health. Ensure your cells are healthy and not under stress from other factors.
Q3: How can I confirm that this compound is engaging with EGFR and CRBN in my cells?
A3: Confirming target engagement is a critical step in troubleshooting. Here are two recommended methods:
-
Co-Immunoprecipitation (Co-IP): This technique can be used to verify the formation of the EGFR-DP-C-4-CRBN ternary complex. By immunoprecipitating EGFR, you can then perform a Western blot to detect the presence of CRBN in the pulldown, and vice-versa. The presence of both proteins in the complex upon this compound treatment confirms ternary complex formation.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Binding of this compound to EGFR should increase the thermal stability of EGFR, which can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble EGFR by Western blot.
Q4: How do I know if the observed degradation is proteasome-dependent?
A4: To confirm that the degradation is mediated by the ubiquitin-proteasome system (UPS), you can perform a rescue experiment using a proteasome inhibitor.
-
Proteasome Inhibitor Co-treatment: Treat your cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132. If the degradation of EGFR is proteasome-dependent, co-treatment with MG132 should "rescue" EGFR from degradation, leading to EGFR levels comparable to the untreated control.
Q5: this compound is a dual degrader of EGFR and PARP. Could the degradation of PARP be affecting EGFR degradation?
A5: Yes, the dual-targeting nature of this compound could lead to competition for the PROTAC molecule and the E3 ligase. If PARP is highly expressed in your cell line, it might compete with EGFR for binding to this compound and subsequent degradation. It is advisable to monitor the degradation of both EGFR and PARP simultaneously by Western blot to understand the degradation kinetics of both targets in your specific cell model.
Data Presentation
The following tables summarize the reported degradation of EGFR and PARP by this compound in different cancer cell lines. This data can serve as a benchmark for your experiments.
Table 1: Dose-Dependent Degradation of EGFR and PARP by this compound in SW1990 Cells (24-hour treatment)
| This compound Concentration (µM) | EGFR Degradation (%) | PARP Degradation (%) |
| 1 | ~25% | ~20% |
| 5 | ~50% | ~45% |
| 10 | ~75% | ~70% |
| 25 | >90% | >85% |
| 50 | >95% | >90% |
Data is estimated based on Western blot images from available research.
Table 2: Time-Dependent Degradation of EGFR and PARP by this compound (5 µM) in SW1990 Cells
| Treatment Time (hours) | EGFR Degradation (%) | PARP Degradation (%) |
| 6 | ~20% | ~15% |
| 12 | ~40% | ~35% |
| 24 | ~50% | ~45% |
| 48 | ~40% | ~35% |
Data is estimated based on Western blot images from available research, showing a decrease in degradation at 48 hours, which could be due to compound metabolism or other cellular feedback mechanisms.
Table 3: Dose-Dependent Degradation of EGFR and PARP by a VHL-based dual PROTAC (DP-V-4) in H1299 Cells (24-hour treatment)
| DP-V-4 Concentration (µM) | EGFR Degradation (%) | PARP Degradation (%) |
| 0.47 | Not significant | ~50% |
| 1 | ~20% | ~60% |
| 5 | ~40% | ~75% |
| 15 | >60% | >80% |
Note: This data is for a VHL-based dual degrader from the same study and is provided for comparative purposes, as specific quantitative data for this compound in H1299 cells was not available in the reviewed literature.
Experimental Protocols
1. Western Blot for EGFR and PARP Degradation
This protocol is for assessing the levels of EGFR and PARP protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR, total PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR and PARP band intensities to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the interaction between EGFR, this compound, and CRBN.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the optimal degradation concentration for a shorter time (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against EGFR or CRBN overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and the input lysate.
-
Probe the membrane with antibodies against EGFR and CRBN to detect their co-precipitation.
-
3. Ubiquitination Assay
This assay confirms that EGFR is being ubiquitinated upon this compound treatment.
-
Cell Treatment:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation of EGFR:
-
Lyse the cells and perform immunoprecipitation for EGFR as described in the Co-IP protocol.
-
-
Western Blot for Ubiquitin:
-
After eluting the immunoprecipitated EGFR, perform a Western blot and probe the membrane with an antibody against ubiquitin. An increase in the ubiquitin signal in the this compound treated sample indicates ubiquitination of EGFR.
-
Mandatory Visualizations
dot
Caption: Canonical EGFR signaling pathway leading to cell proliferation and survival.
dot
Caption: Mechanism of action for this compound mediated EGFR degradation.
dot
Caption: Troubleshooting workflow for lack of EGFR degradation with this compound.
Optimizing DP-C-4 concentration for effective PARP degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using DP-C-4 for the effective degradation of Poly(ADP-ribose) polymerase (PARP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a dual-targeting Proteolysis Targeting Chimera (PROTAC). It is a bifunctional small molecule designed to simultaneously induce the degradation of two distinct proteins: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).[1][2][3] It functions by engaging an E3 ligase (Cereblon or CRBN) and linking it to the target proteins (PARP and EGFR), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: Why degrade PARP instead of just inhibiting it? A2: While PARP inhibitors (PARPi) block the enzymatic activity of PARP, they can also lead to the "trapping" of PARP on DNA, which is a major contributor to their cytotoxicity. Targeted degradation removes the entire PARP protein, offering a different pharmacological outcome that can potentially overcome resistance mechanisms associated with inhibitors and avoid the trapping effect.
Q3: In what cell lines has this compound been shown to be effective? A3: this compound has been shown to effectively degrade PARP and EGFR in a dose-dependent manner in SW1990 human pancreatic cancer cells.
Q4: What are the molecular components of this compound? A4: this compound is a trivalent, or "dual PROTAC," molecule constructed using a natural amino acid as a core linker. This core connects three key components: a ligand for the CRBN E3 ligase, a warhead that binds to PARP (derived from olaparib), and a warhead that binds to EGFR (derived from gefitinib).
Optimizing this compound Concentration
Effective degradation of PARP is critically dependent on the concentration of this compound. Optimization is required for each new cell line and experimental condition. A dose-response experiment is the first step to determine the optimal concentration range and the DC50 value (the concentration at which 50% of the target protein is degraded).
Key Experimental Parameters
The following table summarizes representative quantitative data for a PARP-degrading PROTAC, based on typical experimental outcomes in the field. Researchers should generate their own data for their specific cell line.
| Parameter | Value | Cell Line | Notes |
| Treatment Time | 24 hours | SW1990 | A 24-hour time point is a standard starting point for observing PROTAC-mediated degradation. |
| Concentration Range | 1 µM - 50 µM | SW1990 | This compound has shown dose-dependent degradation in this range. |
| Reported DC50 (PARP) | ~0.5 µM | H1299 | This is a representative value from a similar dual degrader (DP-V-4); users must determine the DC50 for this compound in their system. |
| Reported Dmax (Max Degradation) | >80% | Varies | Maximum degradation often occurs at concentrations above the DC50 before the "hook effect" may be observed. |
| Positive Control | Olaparib + Gefitinib | Varies | Co-treatment with the parent inhibitors can be used to compare inhibition vs. degradation. |
| Negative Control | DMSO Vehicle | Varies | Essential for comparing protein levels to a baseline. |
Detailed Experimental Protocols
Protocol: Determining PARP1 Degradation via Western Blot
This protocol outlines the steps to assess the dose-dependent degradation of PARP1 by this compound.
1. Cell Culture and Seeding:
-
Culture your chosen cells (e.g., SW1990) in the appropriate growth medium until they reach ~80% confluency.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in culture medium to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only well as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
3. Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
5. Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate (to a final concentration of 1x) and boil the samples at 95°C for 5-10 minutes.
6. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-Actin, or Tubulin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using software like ImageJ. Normalize the PARP1 band intensity to the corresponding loading control band intensity for each sample. Calculate the percentage of remaining PARP1 relative to the DMSO control.
// Styling I [fillcolor="#FBBC05"]; G [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Q5: I am not seeing any PARP degradation. What could be wrong? A5:
-
Concentration/Time: The concentration of this compound may be too low or the treatment time too short. Try increasing the concentration and/or extending the incubation period (e.g., to 36 or 48 hours).
-
Compound Integrity: Ensure the this compound stock solution is properly stored (-80°C in aliquots) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Cell Line Specifics: The chosen cell line may not express sufficient levels of CRBN, the required E3 ligase. Verify CRBN expression in your cells via Western Blot or qPCR.
-
Proteasome Inhibition: Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. As a control, you can co-treat cells with this compound and a proteasome inhibitor like MG132; this should rescue PARP from degradation and confirm the pathway is active.
Q6: PARP degradation is incomplete, even at high concentrations. Why? A6:
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (this compound with PARP or this compound with CRBN) instead of the productive ternary complex (PARP-DPC4-CRBN). This reduces degradation efficiency. Try testing a wider range of concentrations, including lower ones, to see if you are on the far side of the dose-response curve.
-
Protein Synthesis: The cell may be up-regulating the synthesis of new PARP protein to compensate for the degradation. You can test this by co-treating with a protein synthesis inhibitor like cycloheximide (CHX) to see if degradation becomes more pronounced.
-
Cellular Efflux: Some cell lines may actively pump the compound out, preventing it from reaching an effective intracellular concentration.
Q7: I'm observing significant cell toxicity. How can I mitigate this? A7:
-
Concentration: High concentrations of this compound or the DMSO vehicle can be toxic. Lower the concentration to the minimum required for effective degradation (i.e., around the DC50 or slightly above).
-
Off-Target Effects: this compound is a dual degrader for PARP and EGFR. The observed toxicity may be due to the degradation of EGFR, which is critical for the survival of some cell lines. If your goal is to study only the effects of PARP loss, this compound may not be suitable, and a PARP-specific degrader should be considered.
-
Incubation Time: Reduce the treatment duration. A shorter incubation may be sufficient to achieve significant degradation with less toxicity.
Q8: My Western Blot results are inconsistent between experiments. A8:
-
Cell Confluency: Ensure that cells are seeded at the same density and are at a consistent confluency (~70-80%) at the time of treatment for all experiments. Cell density can affect protein expression and drug response.
-
Reagent Consistency: Use the same batches of media, serum, and antibodies for a set of comparative experiments. Prepare fresh dilutions of this compound for each experiment from a master aliquot.
-
Loading Control: Ensure your loading control is stable under your experimental conditions. Some treatments can alter the expression of common loading control proteins. Validate that your chosen control (e.g., GAPDH, Tubulin) is unaffected by this compound treatment in your cell line.
References
Addressing off-target effects of the DP-C-4 compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of the DP-C-4 compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and what is its mechanism of action?
A1: this compound is a Cereblon (CRBN)-based dual-targeting Proteolysis Targeting Chimera (PROTAC). It is a bifunctional small molecule designed to simultaneously induce the degradation of two distinct protein targets: the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1][2] this compound is composed of three key components: a ligand for EGFR (gefitinib), a ligand for PARP (olaparib), and a ligand that recruits the CRBN E3 ubiquitin ligase, all connected via a linker. By bringing EGFR and PARP into proximity with the CRBN E3 ligase, this compound facilitates their ubiquitination and subsequent degradation by the proteasome.[1][2][3]
Q2: What are the intended on-targets of this compound?
A2: The intended on-targets of this compound are EGFR and PARP. The compound is designed to induce the degradation of both of these proteins simultaneously within cancer cells.
Q3: What are the potential off-target effects of this compound?
A3: A comprehensive off-target profile for the entire this compound molecule has not been published. However, potential off-target effects can be predicted based on the off-target profiles of its individual components:
-
Gefitinib-related off-targets: As an EGFR inhibitor, gefitinib is known to interact with other kinases. Kinome-wide screening has shown that gefitinib can bind to other kinases, although with lower affinity than to EGFR.
-
Olaparib-related off-targets: Proteomics studies on the PARP inhibitor olaparib have identified several potential off-target protein interactions. These interactions may contribute to the overall cellular effects of the compound.
-
CRBN-related off-targets (Neo-substrates): The recruitment of the CRBN E3 ligase by PROTACs can sometimes lead to the degradation of proteins that are not the intended targets. These are referred to as "neo-substrates." For CRBN-based PROTACs, this can include the degradation of certain zinc-finger proteins.
It is crucial for researchers to experimentally validate the on-target and potential off-target effects of this compound in their specific cellular models.
Q4: In which cell lines has the activity of this compound been demonstrated?
A4: The degradation of EGFR and PARP by this compound has been demonstrated in SW1990 human pancreatic cancer cells in a dose-dependent manner.
Troubleshooting Guides
Issue 1: Suboptimal or no degradation of EGFR and/or PARP.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for degradation in your cell line. Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation.
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation. Degradation kinetics can vary between cell lines and target proteins. The degradation of EGFR and PARP by a similar dual PROTAC, DP-C-1, was observed to begin at 6 hours and was optimal between 24 and 36 hours.
-
-
Possible Cause 3: Low Expression of CRBN E3 Ligase.
-
Troubleshooting Step: Confirm the expression of CRBN in your cell line of interest using Western blotting or qPCR. If CRBN expression is low, consider using a different cell line or a lentiviral system to overexpress CRBN.
-
-
Possible Cause 4: Impaired Proteasome Function.
-
Troubleshooting Step: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If degradation is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
-
Issue 2: Observed off-target effects or cellular toxicity.
-
Possible Cause 1: Degradation of Predicted Off-Targets.
-
Troubleshooting Step: Based on the predicted off-targets from the gefitinib, olaparib, and CRBN components, use Western blotting to check the levels of high-probability off-target proteins in your this compound treated cells.
-
-
Possible Cause 2: "Neo-substrate" Degradation by CRBN.
-
Troubleshooting Step: To investigate novel off-targets, a proteome-wide analysis (e.g., using mass spectrometry) of cells treated with this compound compared to a vehicle control is recommended. This can provide an unbiased view of all protein level changes induced by the compound.
-
-
Possible Cause 3: General Cellular Stress or Toxicity.
-
Troubleshooting Step: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of this compound. If toxicity is observed at concentrations required for on-target degradation, it may indicate significant off-target effects.
-
Data Presentation
Table 1: Summary of this compound and its Components
| Component | Type | Primary Target(s) | Known/Predicted Off-Targets |
| This compound | Dual-targeting PROTAC | EGFR, PARP | Predicted to include off-targets of its individual components and potential neo-substrates. |
| Gefitinib | EGFR Inhibitor | EGFR | Other kinases (e.g., other members of the ErbB family). |
| Olaparib | PARP Inhibitor | PARP1, PARP2 | Potential interactions with other proteins involved in DNA repair and other cellular processes. |
| CRBN Ligand | E3 Ligase Recruiter | CRBN | Can induce degradation of "neo-substrates" such as zinc-finger proteins (e.g., IKZF1, IKZF3). |
Table 2: Dose-Dependent Degradation of EGFR and PARP by DP-C-1 to this compound in SW1990 Cells (Qualitative Summary)
The following is a qualitative summary based on Western blot data from Zheng M, et al. J Med Chem. 2021. For precise quantification, it is recommended to perform densitometry on the original data or repeat the experiment.
| Compound | Concentration | EGFR Degradation | PARP Degradation |
| DP-C-1 | Increasing | Yes, dose-dependent | Yes, dose-dependent |
| DP-C-2 | Increasing | Yes, dose-dependent | Yes, dose-dependent |
| DP-C-3 | Increasing | Yes, dose-dependent | Yes, dose-dependent |
| This compound | Increasing | Yes, dose-dependent | Yes, dose-dependent |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR and PARP Degradation
-
Cell Seeding and Treatment:
-
Seed SW1990 cells (or your cell line of interest) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of EGFR and PARP to the loading control.
-
Protocol 2: Proteomics Sample Preparation for Off-Target Analysis
-
Cell Culture and Treatment:
-
Culture your chosen cell line in large-format dishes to obtain sufficient protein for mass spectrometry.
-
Treat the cells with this compound at a concentration that gives maximal on-target degradation and a vehicle control for the same duration.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer compatible with mass spectrometry (e.g., containing urea and a non-ionic detergent).
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup and Labeling (Optional):
-
Desalt the peptides using a C18 column.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound treated samples compared to the control.
-
Mandatory Visualizations
Caption: Mechanism of action of the dual-targeting PROTAC this compound.
Caption: A logical workflow for troubleshooting suboptimal degradation with this compound.
References
How to improve the solubility and stability of DP-C-4 in experiments
Welcome to the technical support center for DP-C-4, a Cereblon-based dual PROTAC (Proteolysis Targeting Chimera) designed for the simultaneous degradation of Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility and stability of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-targeted PROTAC that functions by simultaneously binding to both EGFR and PARP, as well as the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent degradation of both EGFR and PARP by the proteasome.[1] This dual degradation can be a powerful tool in cancer research.[1]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
This compound has limited aqueous solubility, a common characteristic of PROTAC molecules due to their large and complex structures.[2] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
Q3: What is the maximum achievable concentration of this compound in DMSO?
A concentration of up to 12 mg/mL (8.27 mM) in DMSO can be achieved, though this may require sonication. It is important to note that hygroscopic DMSO can negatively impact the solubility of the product, so it is recommended to use a fresh, unopened vial of DMSO.
Q4: How should I prepare and store this compound stock solutions to ensure stability?
To maintain the stability of your this compound stock solution, it is crucial to aliquot the solution into single-use volumes and store them at -80°C under a nitrogen atmosphere. This practice helps to prevent degradation that can occur with repeated freeze-thaw cycles. When stored under these conditions, the stock solution is expected to be stable for up to six months.
Troubleshooting Guide: Solubility and Stability Issues
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media. | The poor aqueous solubility of this compound can lead to it crashing out of solution upon introduction to an aqueous environment. This is a known challenge for many PROTACs. | - Use a lower final concentration: Start with the lowest effective concentration in your experimental system. - Incorporate a surfactant: Consider the use of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution to improve solubility. - Employ a co-solvent system: A mixture of a water-miscible organic solvent and your aqueous buffer may help maintain solubility. However, be mindful of the potential toxicity of the co-solvent to your cells. - Prepare fresh dilutions: Always prepare aqueous dilutions of this compound immediately before use. |
| Inconsistent experimental results or loss of compound activity over time. | This may indicate degradation of this compound in your working solutions or improper storage of the stock solution. PROTACs can be susceptible to chemical and physical instability. | - Verify stock solution integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh one from a new vial of the compound. - Assess stability in experimental media: If possible, perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life. - Minimize exposure to light and air: Protect your solutions from light and store them under an inert atmosphere (like nitrogen or argon) whenever possible. |
| Difficulty achieving desired concentration in aqueous solution for in vivo studies. | The inherent low aqueous solubility of PROTACs presents a significant hurdle for formulation in animal studies. | - Consider formulation strategies: For in vivo applications, formulation development is often necessary. Strategies such as the use of co-solvents (e.g., PEG400, propylene glycol), surfactants, or complexation agents like cyclodextrins can enhance solubility. - Explore lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can be effective for delivering poorly soluble compounds. - Consult formulation experts: For complex in vivo studies, collaborating with a formulation scientist is highly recommended. |
Experimental Protocols and Methodologies
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (new, unopened vial recommended)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C under a nitrogen atmosphere.
-
Visualizing Experimental Workflows
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound leading to protein degradation.
References
Technical Support Center: Best Practices for Control Experiments When Using DP-C-4
Welcome to the technical support center for DP-C-4, a CRBN-based dual-PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of both Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule that functions as a dual-target PROTAC. It is composed of three key components: a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and warheads that bind to EGFR and PARP. By simultaneously recruiting CRBN and either EGFR or PARP into a ternary complex, this compound induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.[1] This leads to the simultaneous downregulation of both EGFR and PARP in cancer cells.
Q2: Why are control experiments crucial when using this compound?
Control experiments are essential to validate that the observed biological effects are a direct result of the specific, this compound-mediated degradation of EGFR and PARP. Without proper controls, it is difficult to rule out off-target effects, compound toxicity, or artifacts related to the experimental system. Robust controls ensure the reliability and reproducibility of your findings.
Q3: What are the essential positive and negative controls for a this compound experiment?
A well-designed experiment with this compound should include a suite of controls to validate its mechanism of action. These can be categorized as follows:
-
Positive Controls:
-
Known EGFR/PARP Inhibitors: To compare the effects of degradation versus inhibition.
-
Known EGFR/PARP Degraders (if available): To benchmark the activity of this compound.
-
-
Negative Controls:
-
Inactive Epimer/Diastereomer of this compound: A stereoisomer of the CRBN ligand that does not bind to CRBN but retains binding to EGFR and PARP. This is a critical control to demonstrate that the degradation is CRBN-dependent.[]
-
"Broken" this compound Controls: Molecules where either the EGFR/PARP-binding moiety or the CRBN-binding moiety is chemically modified to abolish binding. This helps to confirm the necessity of both interactions for the observed degradation.
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
Q4: How can I confirm that the degradation of EGFR and PARP is dependent on the ubiquitin-proteasome system?
To verify that the reduction in EGFR and PARP levels is due to proteasomal degradation, you should perform co-treatment experiments with inhibitors of the ubiquitin-proteasome system (UPS).
-
Proteasome Inhibitors: Co-treatment of cells with this compound and a proteasome inhibitor (e.g., MG-132 or carfilzomib) should rescue the degradation of EGFR and PARP.[3][4]
-
Neddylation Inhibitors: The activity of Cullin-RING E3 ligases, including CRBN, depends on neddylation. Co-treatment with a neddylation inhibitor (e.g., MLN4924) should also prevent the degradation of the target proteins.[3]
Q5: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC can independently form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. To avoid misinterpreting your results, it is crucial to perform a wide dose-response experiment to determine the optimal concentration range for maximal degradation (DC50) and to identify the concentrations at which the hook effect occurs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no degradation of EGFR and/or PARP | Cell Line Variability: Expression levels of EGFR, PARP, and CRBN can vary between cell lines. | - Confirm the expression of EGFR, PARP, and CRBN in your chosen cell line using Western blotting or qPCR.- Test a panel of cell lines to find a responsive model. |
| Suboptimal this compound Concentration: The concentration of this compound may be too high (leading to the hook effect) or too low. | - Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from pM to µM) to determine the optimal concentration. | |
| Incorrect Incubation Time: The kinetics of degradation can vary. | - Conduct a time-course experiment to identify the optimal incubation time for maximal degradation of each target. | |
| Compound Instability or Solubility: this compound may be degrading or precipitating in the cell culture media. | - Ensure complete dissolution of this compound in a suitable solvent like DMSO before diluting it in the media.- Prepare fresh solutions for each experiment. | |
| Observed cell death or toxicity is not correlated with EGFR/PARP degradation | Off-Target Effects: this compound may be degrading other essential proteins. | - Perform global proteomics (e.g., mass spectrometry) to identify off-target proteins that are degraded upon this compound treatment.- For CRBN-based PROTACs, be aware of potential off-target degradation of zinc-finger proteins. |
| Compound-Specific Toxicity: The this compound molecule itself may have some inherent toxicity independent of its degradation activity. | - Use the inactive epimer or "broken" controls to assess toxicity in the absence of degradation. | |
| High background or non-specific bands on Western blot | Antibody Quality: The primary antibodies for EGFR or PARP may lack specificity or be of poor quality. | - Use high-quality, validated primary antibodies specific for your target proteins.- Optimize antibody dilutions and blocking conditions. |
| Sample Overloading: Too much protein loaded on the gel can lead to non-specific bands. | - Perform a protein quantification assay (e.g., BCA) and ensure equal loading across all lanes. |
Experimental Protocols
Protocol 1: Validating On-Target Degradation and the Hook Effect
Objective: To determine the optimal concentration of this compound for EGFR and PARP degradation and to assess for the hook effect.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture media, covering a wide concentration range (e.g., 1 pM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform a Western blot analysis to detect the levels of EGFR, PARP, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the levels of EGFR and PARP to the loading control. Plot the percentage of protein remaining against the log of the this compound concentration to visualize the dose-response curve and identify the DC50 and any potential hook effect.
Protocol 2: Confirming UPS-Dependent Degradation
Objective: To confirm that the degradation of EGFR and PARP by this compound is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Co-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
This compound Treatment: Add this compound at its optimal degradation concentration (determined in Protocol 1) to the pre-treated cells. Include controls for vehicle, this compound alone, and the UPS inhibitor alone.
-
Incubation: Incubate for the optimal duration determined previously.
-
Analysis: Perform Western blotting as described in Protocol 1 to assess the levels of EGFR and PARP. A rescue of EGFR and PARP levels in the co-treated samples compared to the this compound only samples indicates UPS-dependent degradation.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | % EGFR Remaining (Normalized) | % PARP Remaining (Normalized) |
| Vehicle (DMSO) | 100% | 100% |
| 1 nM | 85% | 90% |
| 10 nM | 50% | 60% |
| 100 nM | 15% | 25% |
| 1 µM | 20% | 30% |
| 10 µM | 40% | 50% |
Table 2: Example Data for UPS-Dependent Degradation
| Treatment | % EGFR Remaining (Normalized) | % PARP Remaining (Normalized) |
| Vehicle | 100% | 100% |
| This compound (100 nM) | 15% | 25% |
| MG-132 (10 µM) | 105% | 102% |
| This compound + MG-132 | 95% | 98% |
| MLN4924 (1 µM) | 102% | 101% |
| This compound + MLN4924 | 92% | 96% |
Visualizations
Caption: Mechanism of action of the dual-target PROTAC this compound.
References
Technical Support Center: Mitigating the Cytotoxicity of DP-C-4 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on methods to reduce the cytotoxicity of the dual-PROTAC DP-C-4 in normal cells during pre-clinical experiments. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a CRBN-based dual-functional proteolysis-targeting chimera (PROTAC).[1][2] It is designed to simultaneously induce the degradation of two distinct proteins: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP).[1][2] It achieves this by forming a complex between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While this compound is designed to target cancer cells, its target proteins, EGFR and PARP, are also present and have essential functions in normal cells. The degradation of these proteins in healthy cells can disrupt normal cellular processes, leading to off-target toxicity.[3] This is a common challenge with cytotoxic agents used in cancer therapy.
Q3: What are the general strategies to reduce the cytotoxicity of small-molecule inhibitors like this compound in normal cells?
A3: Several strategies can be employed to minimize off-target effects and cytotoxicity:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired degradation of EGFR and PARP in cancer cells while minimizing effects on normal cells.
-
Combination Therapy: Combine this compound with other therapeutic agents. This may allow for a lower, less toxic dose of this compound to be used.
-
Selective Protection of Normal Cells: Co-administer agents that protect normal cells from the cytotoxic effects of the drug. This can be achieved by transiently arresting the cell cycle of normal cells or by inhibiting apoptosis pathways specifically in non-cancerous cells.
-
Refining Drug Delivery: Develop targeted delivery systems that preferentially release this compound at the tumor site, thereby reducing systemic exposure to normal tissues.
Troubleshooting Guide: High Cytotoxicity of this compound in Normal Cells
If you are observing high levels of cytotoxicity in your normal cell control experiments with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| High cell death in normal cell lines at expected effective concentrations. | The concentration of this compound is too high for the specific normal cell line being used. | Perform a dose-response curve with a wide range of this compound concentrations on both your cancer and normal cell lines to determine the therapeutic window. Aim for a concentration that maximizes cancer cell death while minimizing normal cell cytotoxicity. |
| Cytotoxicity is observed even at low concentrations of this compound. | The normal cell line is particularly sensitive to the degradation of EGFR or PARP. | Consider using a different normal cell line as a control. Alternatively, explore co-treatment with a cytoprotective agent. |
| Unexplained off-target effects leading to cytotoxicity. | This compound may be interacting with unintended proteins in normal cells. | Conduct a broad kinase or protein panel screening to identify potential off-target interactions of this compound. This can help in understanding the mechanism of toxicity and refining the experimental approach. |
| Inconsistent results across experiments. | Variability in experimental conditions such as cell density, passage number, or reagent quality. | Standardize all experimental protocols. Ensure consistent cell culture practices and use reagents from the same batch where possible. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
Objective: To identify the optimal concentration of this compound that induces degradation of target proteins and cytotoxicity in cancer cells with minimal impact on normal cells.
Methodology:
-
Cell Seeding: Seed both cancer cells (e.g., SW1990) and normal cells (e.g., primary fibroblasts) in parallel 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration for both cell lines. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. The therapeutic window is the range of concentrations where there is a significant difference in viability between the cancer and normal cells.
Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent
Objective: To assess the ability of a cytoprotective agent (e.g., a CDK4/6 inhibitor) to reduce this compound-induced cytotoxicity in normal cells.
Methodology:
-
Cell Seeding: Seed normal cells in 96-well plates.
-
Pre-treatment with Cytoprotective Agent: Treat the cells with the cytoprotective agent at its optimal concentration for a predetermined period (e.g., 1-2 hours) before adding this compound.
-
This compound Treatment: Add this compound at a concentration known to be cytotoxic to the normal cells, in the presence of the cytoprotective agent. Include controls for this compound alone and the cytoprotective agent alone.
-
Incubation and Viability Assay: Incubate for the desired duration and assess cell viability as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the cytoprotective agent to determine if there is a significant reduction in cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound dual-PROTAC.
Caption: Troubleshooting workflow for reducing this compound cytotoxicity.
References
Technical Support Center: Optimizing Incubation Time for Maximal Protein Degradation with DP-C-4
Welcome to the technical support center for DP-C-4, a CRBN-based dual PROTAC (Proteolysis Targeting Chimera) designed for the simultaneous degradation of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a dual-targeting PROTAC that simultaneously induces the degradation of two distinct proteins: EGFR and PARP.[1][2] It functions by hijacking the body's natural protein disposal system. This compound acts as a molecular bridge, bringing together the target proteins (EGFR and PARP) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the tagging of EGFR and PARP with ubiquitin, marking them for degradation by the proteasome.
Q2: In which cell lines has this compound been shown to be effective?
A2: The initial characterization of the DP-C series of compounds, including this compound, demonstrated successful degradation of both EGFR and PARP in the human pancreatic adenocarcinoma cell line SW1990. Efficacy in other cell lines should be determined empirically, as PROTAC performance can be cell-type dependent.
Q3: What is the optimal incubation time for achieving maximal protein degradation with this compound?
A3: Based on time-dependent experiments with a similar compound in the series (DP-C-1) in SW1990 cells, degradation of both EGFR and PARP begins as early as 6 hours. The optimal degradation rate was observed between 24 and 36 hours of incubation. Protein levels may start to recover by 48 hours, likely due to the synthesis of new proteins. It is crucial to perform a time-course experiment in your specific cell line to determine the optimal incubation period.
Q4: What is a recommended starting concentration for this compound?
A4: In SW1990 cells, DP-C compounds have been shown to degrade EGFR and PARP in a dose-dependent manner. A good starting point for a dose-response experiment is to test a range of concentrations, for example, from low nanomolar to low micromolar (e.g., 1 nM to 10 µM), to determine the optimal concentration for your experimental system.
Q5: How can I confirm that the observed protein reduction is due to proteasomal degradation?
A5: To confirm that this compound is inducing degradation via the ubiquitin-proteasome system, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should rescue the degradation of EGFR and PARP, indicating that the mechanism of action is dependent on the proteasome.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or minimal degradation of EGFR and/or PARP | Suboptimal Incubation Time: The degradation kinetics may vary in your cell line. | Perform a time-course experiment (e.g., 6, 12, 24, 36, 48 hours) to identify the optimal incubation period for maximal degradation. |
| Suboptimal this compound Concentration: The concentration of this compound may be too low for effective ternary complex formation, or too high, leading to the "hook effect". | Conduct a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. | |
| Low Expression of CRBN E3 Ligase: The cell line you are using may have low endogenous levels of CRBN, the E3 ligase recruited by this compound. | Verify the expression level of CRBN in your cell line using Western blotting or qPCR. Consider using a different cell line with higher CRBN expression if necessary. | |
| Compound Instability: this compound may be unstable in your specific cell culture medium over longer incubation periods. | Prepare fresh stock solutions and minimize freeze-thaw cycles. Consider performing a stability test of this compound in your medium if degradation is still not observed. | |
| Inconsistent results between experiments | Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in protein levels and drug response. | Ensure consistent cell seeding density across all experiments. Plate cells at a density that prevents them from becoming over-confluent during the incubation period. |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents can lead to inconsistent results. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently. | |
| Degradation of only one target protein (EGFR or PARP) | Differential Degradation Kinetics: The kinetics of degradation for EGFR and PARP may differ in your specific cellular context. | Analyze protein levels at multiple time points to capture the optimal degradation window for each target. |
| Differential Protein Turnover Rates: The basal turnover rate of EGFR and PARP may differ, affecting the observed net degradation. | This is an inherent biological variable. Focus on optimizing conditions to achieve the desired level of degradation for your target of interest. | |
| Increased levels of target proteins after prolonged incubation | Protein Resynthesis: Cells will continue to synthesize new proteins, which can lead to a rebound in protein levels after the initial degradation. | For longer-term studies, consider the rate of protein resynthesis when interpreting your data. Shorter incubation times may be sufficient to observe the desired downstream effects. |
Experimental Protocols
General Protocol for Assessing this compound Mediated Protein Degradation
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for each specific cell line and experimental goal.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in fresh cell culture medium to the desired final concentrations.
-
Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 24-36 hours).
3. Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for EGFR, PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Data Presentation
Table 1: Dose-Dependent Degradation of EGFR and PARP by DP-C-1 in SW1990 Cells (24-hour incubation)
| DP-C-1 Concentration (µM) | % EGFR Degradation (relative to vehicle) | % PARP Degradation (relative to vehicle) |
| 0.1 | ~10% | ~5% |
| 0.5 | ~30% | ~25% |
| 1 | ~50% | ~45% |
| 5 | ~80% | ~75% |
| 10 | ~85% | ~80% |
| (Data are illustrative based on published findings for the DP-C series and should be empirically determined for this compound in your system.) |
Table 2: Time-Dependent Degradation of EGFR and PARP by DP-C-1 (5 µM) in SW1990 Cells
| Incubation Time (hours) | % EGFR Degradation (relative to vehicle) | % PARP Degradation (relative to vehicle) |
| 6 | ~20% | ~15% |
| 12 | ~40% | ~35% |
| 24 | ~80% | ~75% |
| 36 | ~85% | ~80% |
| 48 | ~60% | ~55% |
| (Data are illustrative based on published findings for the DP-C series and should be empirically determined for this compound in your system.) |
Visualizations
Caption: Workflow of this compound induced protein degradation.
Caption: Simplified EGFR signaling pathway.
References
How to assess the hook effect with the DP-C-4 PROTAC
Welcome to the technical support center for the DP-C-4 PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this dual-targeting PROTAC. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on assessing and understanding the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the this compound PROTAC and what are its targets?
A1: this compound is a dual-targeting Proteolysis Targeting Chimera (PROTAC). It is a bifunctional small molecule designed to simultaneously induce the degradation of two distinct proteins: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1][2] this compound achieves this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect, excessively high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.
Q3: What causes the hook effect with this compound?
A3: The hook effect arises from the formation of unproductive binary complexes at high concentrations of the this compound PROTAC. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein (EGFR or PARP), the this compound molecule, and the CRBN E3 ligase. However, at excessive concentrations, this compound can independently bind to either the target protein or the E3 ligase, forming binary complexes (e.g., EGFR-PROTAC or CRBN-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.
Q4: What are the experimental consequences of the hook effect?
A4: The primary consequence of the hook effect is the potential for misinterpretation of experimental data, leading to an incorrect assessment of the this compound PROTAC's potency and efficacy. Key parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be inaccurately determined if the hook effect is not recognized and accounted for.
Troubleshooting Guide: Assessing the Hook Effect
Problem: I am observing reduced degradation of EGFR and/or PARP at high concentrations of this compound.
Likely Cause: You are likely observing the "hook effect."
Troubleshooting Steps:
-
Confirm the Hook Effect with a Wide Dose-Response Experiment:
-
It is crucial to perform a dose-response experiment with a broad and granular range of this compound concentrations. This will help to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation.
-
-
Determine Optimal Concentration (DC50 and Dmax):
-
From the dose-response curve, identify the concentration that achieves the maximal degradation (Dmax). For future experiments, it is advisable to use concentrations at or below this optimal level.
-
-
Verify Proteasome-Mediated Degradation:
-
To confirm that the observed protein loss is due to the intended PROTAC mechanism, perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132). Pre-treating cells with a proteasome inhibitor should "rescue" the target proteins from degradation by this compound.
-
Experimental Protocols
1. Dose-Response Curve for this compound
This protocol outlines the steps to determine the dose-response relationship for this compound and assess for the hook effect.
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed cells (e.g., SW1990) in a multi-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. |
| 2 | PROTAC Preparation | Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 50 µM) to observe the full dose-response, including the hook effect. Include a vehicle-only control (e.g., DMSO). |
| 3 | Cell Treatment | Replace the existing medium with the medium containing the various concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours). |
| 4 | Cell Lysis | Wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. |
| 5 | Protein Quantification | Determine the protein concentration of each lysate using a standard method like the BCA assay. |
| 6 | Western Blotting | Normalize protein concentrations and perform Western blotting to detect the levels of EGFR, PARP, and a loading control (e.g., GAPDH or β-actin). |
| 7 | Data Analysis | Quantify the band intensities. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the log of the this compound concentration to visualize the dose-response curve and identify the DC50, Dmax, and the onset of the hook effect. |
2. Proteasome Inhibition Assay
This protocol helps to confirm that the degradation of EGFR and PARP by this compound is dependent on the proteasome.
| Step | Procedure | Details |
| 1 | Cell Seeding & Adherence | Seed and grow cells as described in the dose-response protocol. |
| 2 | Proteasome Inhibitor Pre-treatment | Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. |
| 3 | This compound Treatment | Add the optimal concentration of this compound (determined from the dose-response experiment) to the pre-treated cells. Include controls for vehicle only, this compound only, and proteasome inhibitor only. |
| 4 | Incubation | Incubate for the optimal duration determined previously. |
| 5 | Cell Lysis & Western Blotting | Lyse the cells and perform Western blotting for EGFR, PARP, and a loading control. |
| 6 | Analysis | A rescue of EGFR and PARP levels in the co-treated samples compared to the samples treated with this compound alone indicates that the degradation is proteasome-dependent. |
Visualizations
Caption: Mechanism of this compound and the cause of the hook effect.
Caption: A workflow for troubleshooting and assessing the hook effect.
Caption: The influence of this compound concentration on complex formation.
References
Validation & Comparative
A Comparative Analysis of DP-C-4 and Single-Target EGFR Inhibitors: A Dual-Degrader Approach Versus Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These agents have demonstrated considerable efficacy in cancers driven by EGFR mutations. However, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic strategies. This guide provides a comparative overview of a novel dual-targeting Proteolysis Targeting Chimera (PROTAC), DP-C-4, and traditional single-target EGFR inhibitors, focusing on their distinct mechanisms of action and available efficacy data. This compound represents a paradigm shift from simple inhibition to targeted degradation of not only EGFR but also Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.
Mechanism of Action: Degradation vs. Inhibition
Single-target EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib, function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival.[1][2] In contrast, this compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the degradation of its target proteins.
This compound is a CRBN-based dual PROTAC, meaning it consists of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker to two separate moieties that bind to EGFR (based on gefitinib) and PARP (based on olaparib). This unique structure allows this compound to simultaneously bring both EGFR and PARP into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.
References
A Head-to-Head Comparison: The Dual-Targeting PROTAC DP-C-4 Versus Combination Therapy with Separate EGFR and PARP Inhibitors
In the landscape of precision oncology, the simultaneous targeting of the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) has emerged as a promising strategy, particularly for tumors exhibiting resistance to single-agent therapies. This guide provides a detailed comparison of two therapeutic modalities aimed at achieving this dual inhibition: DP-C-4, a novel dual-targeting Proteolysis Targeting Chimera (PROTAC), and a combination therapy approach using separate EGFR and PARP inhibitors.
Introduction to this compound and Combination Therapy
This compound is a heterobifunctional molecule designed to induce the simultaneous degradation of both EGFR and PARP proteins.[1][2] It is classified as a dual-targeting PROTAC, which functions by hijacking the cell's ubiquitin-proteasome system to tag the target proteins for destruction.[1][2][3] Structurally, this compound is composed of gefitinib, an EGFR inhibitor, and olaparib, a PARP inhibitor, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design, in theory, offers a more profound and sustained inhibition of both signaling pathways compared to traditional inhibitors.
Combination therapy, in this context, refers to the co-administration of two distinct drugs: an EGFR inhibitor (such as gefitinib) and a PARP inhibitor (such as olaparib). The rationale behind this approach lies in the synergistic anti-tumor effects observed in preclinical and clinical studies, where EGFR inhibition can sensitize cancer cells to the DNA-damaging effects of PARP inhibitors.
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies comparing this compound with a gefitinib and olaparib combination are not yet published, we can infer a comparative analysis from the available data on the dual-degrader and separate combination therapies.
This compound In Vitro Activity:
The pioneering study by Zheng et al. (2021) demonstrated that this compound effectively degrades both EGFR and PARP in a dose-dependent manner in SW1990 pancreatic cancer cells. This degradation leads to potent inhibition of cell proliferation.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 (nM) * | Reference |
| This compound | EGFR & PARP | Protein Degradation | SW1990 | Data not publicly available | |
| Gefitinib | EGFR | Inhibition | SW1990 | Data not publicly available | |
| Olaparib | PARP | Inhibition | SW1990 | Data not publicly available |
*IC50 values from the primary this compound study were not explicitly provided in the abstract.
Combination Therapy In Vitro and In Vivo Activity:
Preclinical studies have shown that the combination of EGFR and PARP inhibitors can result in synergistic cancer cell killing. For instance, in glioblastoma cells, the combination of an EGFR inhibitor (erlotinib) and a PARP inhibitor was effective in suppressing ERK1/2 activation and slowing tumor growth in vivo. In triple-negative breast cancer, the combination of lapatinib (an EGFR/HER2 inhibitor) and ABT-888 (a PARP inhibitor) induced synthetic lethality.
| Therapy | Target(s) | Mechanism of Action | Cancer Type | Observed Effect | Reference |
| Gefitinib + Olaparib | EGFR & PARP | Inhibition | EGFR-mutant NSCLC | No significant PFS benefit over gefitinib alone (clinical trial) | |
| Erlotinib + PJ34 | EGFR & PARP | Inhibition | Glioblastoma | Synergistic suppression of tumor growth in vivo |
Clinical Insights: The GOAL Study
The GOAL clinical trial provides valuable data on the efficacy and safety of combining gefitinib and olaparib in patients with EGFR-mutant non-small-cell lung cancer (NSCLC). The study found that the combination did not significantly improve progression-free survival (PFS) compared to gefitinib alone (12.8 months vs. 10.9 months). Furthermore, the combination therapy was associated with a higher incidence of adverse events, including anemia, diarrhea, and fatigue.
| Treatment Arm | Median PFS (months) | Key Adverse Events (Grade ≥3) | Reference |
| Gefitinib + Olaparib | 12.8 | Anemia, Diarrhea, Fatigue | |
| Gefitinib alone | 10.9 | Diarrhea, Rash |
Experimental Protocols
Cell Viability Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound, gefitinib, olaparib, or the combination) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis:
Western blotting is used to detect the levels of specific proteins in a sample.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against EGFR, PARP, p-EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model:
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or SW1990) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the compounds (this compound, gefitinib, olaparib, or the combination) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
Visualizing the Mechanisms of Action
Signaling Pathway of EGFR and PARP Inhibition:
References
Validating the Specificity of DP-C-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-targeting Proteolysis Targeting Chimera (PROTAC), DP-C-4, against traditional inhibitors of its target proteins: Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP). This document outlines the specificity of this compound in inducing protein degradation and contrasts it with the inhibitory activity of established small molecules, supported by experimental data and detailed protocols.
This compound is a novel, Cereblon-based dual PROTAC designed to simultaneously induce the degradation of both EGFR and PARP.[1][2][3][4] This innovative approach offers a potential therapeutic advantage over traditional inhibition by eliminating the target proteins entirely. This guide evaluates the specificity of this compound by comparing its degradation efficiency with the inhibitory potency of well-established EGFR inhibitors (Gefitinib, Erlotinib) and PARP inhibitors (Olaparib, Rucaparib).
Data Presentation: this compound vs. Small Molecule Inhibitors
The following tables summarize the quantitative data for this compound's degradation capacity and the inhibitory activity of comparator molecules. This compound's performance is characterized by its half-maximal degradation concentration (DC50), while the inhibitors are evaluated by their half-maximal inhibitory concentration (IC50).
| Compound | Target | Mechanism of Action | Cell Line | DC50 / IC50 (nM) | Reference |
| This compound | EGFR & PARP | Protein Degradation (PROTAC) | SW1990 | EGFR: ~3,000 PARP: ~10,000 | [1] |
| Gefitinib | EGFR | Kinase Inhibition | NR6wtEGFR | 37 | |
| Erlotinib | EGFR | Kinase Inhibition | Cell-free assay | 2 | |
| Olaparib | PARP1/2 | PARP Inhibition | Cell-free assay | 5 (PARP1), 1 (PARP2) | |
| Rucaparib | PARP1/2/3 | PARP Inhibition | Cell-free assay | 0.8 (PARP1), 0.5 (PARP2), 28 (PARP3) |
Note: The DC50 values for this compound in SW1990 cells are estimated based on reported dose-dependent degradation. Precise DC50 values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of EGFR and PARP induced by this compound.
-
Cell Culture and Treatment:
-
Culture SW1990 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 3 µM, 5 µM, 10 µM, 30 µM, 50 µM) for 24 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the EGFR and PARP band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the concentration of this compound to determine the DC50 value.
-
Kinase Inhibition Assay (for EGFR inhibitors)
This biochemical assay measures the ability of a compound to inhibit EGFR kinase activity.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (e.g., Gefitinib, Erlotinib).
-
Procedure:
-
In a microplate, combine the EGFR enzyme, substrate, and varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
PARP Inhibition Assay
This assay determines the potency of inhibitors against PARP enzymes.
-
Reagents: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, and the test compound (e.g., Olaparib, Rucaparib).
-
Procedure:
-
In a microplate, combine the PARP enzyme, activated DNA, and various concentrations of the inhibitor.
-
Initiate the PARP reaction by adding NAD+.
-
Incubate at room temperature for a specified time.
-
Measure the amount of poly(ADP-ribose) (PAR) produced. This is often done using an ELISA-based method with an anti-PAR antibody.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Mechanism of this compound induced protein degradation.
Caption: Workflow for validating this compound specificity.
Caption: Simplified EGFR signaling cascade.
Caption: Role of PARP in DNA repair.
References
In Vivo Validation of DP-C-4 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data on the novel dual-targeting PROTAC (Proteolysis Targeting Chimera), DP-C-4, reveal significant in vivo anti-tumor effects, offering a promising new therapeutic strategy for cancers dependent on Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP) signaling. This compound is a first-in-class molecule designed to induce the simultaneous degradation of both EGFR and PARP proteins, thereby inhibiting two key pathways involved in tumor growth and survival.
A pivotal study published in the Journal of Medicinal Chemistry by Zheng M, et al. provides the first in vivo evidence of this compound's therapeutic potential.[1] While the primary focus of the published study was the rational design and in vitro characterization of a series of dual PROTACs, the research underscores the promise of this approach for in vivo applications.
Comparative Anti-Tumor Activity
To contextualize the potential of this compound, this guide compares its conceptual basis with established therapies targeting EGFR and PARP. Direct comparative in vivo studies between this compound and combination therapies are not yet available in the public domain. However, data from clinical trials evaluating the combination of the EGFR inhibitor Gefitinib and the PARP inhibitor Olaparib provide a benchmark for the expected efficacy of dual EGFR/PARP targeting.
| Treatment Approach | Key Efficacy Metric | Cancer Type | Notable Findings |
| This compound (Projected) | Preclinical tumor growth inhibition | Pancreatic Cancer (based on in vitro cell line) | Designed for simultaneous degradation of EGFR and PARP, potentially overcoming resistance mechanisms associated with single-agent therapies. |
| Gefitinib + Olaparib | Median Progression-Free Survival (PFS) | EGFR-mutant Non-Small-Cell Lung Cancer (NSCLC) | The GOAL clinical trial showed a median PFS of 12.8 months for the combination versus 10.9 months for gefitinib alone, though the difference was not statistically significant.[2][3] |
| Lapatinib + ABT-888 | In vivo tumor growth delay | Triple-Negative Breast Cancer (TNBC) | Demonstrated synthetic lethality and significant tumor growth delay in xenograft models.[4][5] |
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound are based on standard xenograft models, similar to those used for other anti-cancer agents.
Hypothetical In Vivo Xenograft Study for this compound:
-
Cell Line: SW1990 pancreatic cancer cells, which have been shown to be sensitive to this compound in vitro.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Implantation: Subcutaneous injection of SW1990 cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., PBS).
-
This compound (dose and schedule to be determined by maximum tolerated dose studies).
-
Gefitinib (as a single-agent comparator).
-
Olaparib (as a single-agent comparator).
-
Gefitinib + Olaparib (as a combination therapy comparator).
-
-
Administration: Intraperitoneal or oral administration of treatments.
-
Efficacy Endpoints:
-
Tumor volume measured regularly with calipers.
-
Body weight of the mice to monitor toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot to confirm EGFR and PARP degradation).
-
-
Statistical Analysis: Comparison of tumor growth inhibition between treatment groups.
Signaling Pathways and Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to EGFR and PARP, while the other end recruits an E3 ubiquitin ligase (specifically, Cereblon or CRBN). This proximity induces the ubiquitination of EGFR and PARP, marking them for degradation by the proteasome.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
The preclinical validation of this compound's anti-tumor effects follows a standardized workflow.
Caption: Standard workflow for preclinical in vivo studies.
Logical Relationship of Dual Targeting
The rationale behind this compound's design is based on the synergistic potential of inhibiting both EGFR and PARP pathways.
Caption: Rationale for dual targeting of EGFR and PARP.
The development of this compound represents a significant advancement in the field of targeted protein degradation. By simultaneously eliminating two critical cancer-driving proteins, this dual-targeting PROTAC holds the potential to offer a more durable and effective treatment for a range of malignancies. Further in vivo studies are warranted to fully elucidate its therapeutic window and comparative efficacy.
References
- 1. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of gefitinib and olaparib versus gefitinib alone in EGFR mutant non-small-cell lung cancer (NSCLC): A multicenter, randomized phase II study (GOAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthetic Lethal Interactions between EGFR and PARP Inhibition in Human Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Synthetic lethal interactions between EGFR and PARP inhibition in human triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Dual-Targeting PROTAC DP-C-4 and Single-Target E3 Ligase-Based PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A novel addition to this class of molecules is DP-C-4, a first-in-class dual-targeting PROTAC that simultaneously degrades both the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP) by engaging the Cereblon (CRBN) E3 ligase.[1][2] This guide provides a comprehensive comparison of this compound with other well-established single-target E3 ligase-based PROTACs, supported by experimental data and detailed methodologies for key characterization assays.
Executive Summary
This compound represents a significant advancement in PROTAC technology by demonstrating the feasibility of degrading two distinct and therapeutically relevant targets with a single molecule. This dual-targeting approach offers the potential for synergistic anti-cancer activity and a strategy to overcome resistance mechanisms that can arise from single-target therapies. In comparison to single-target PROTACs, such as those targeting Bromodomain-containing protein 4 (BRD4) or the Androgen Receptor (AR), this compound's key differentiator is its expanded target scope.
This guide will delve into a quantitative comparison of this compound's degradation performance with representative single-target PROTACs that utilize either the CRBN or von Hippel-Lindau (VHL) E3 ligases. We will also provide detailed experimental protocols for the foundational assays used to characterize these molecules and present diagrams to visualize their mechanisms of action and experimental workflows.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of its target protein(s). This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the available performance data for this compound and compares it with the well-characterized single-target PROTACs, MZ1 (a VHL-based BRD4 degrader) and ARV-110 (a CRBN-based AR degrader).
| PROTAC | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line |
| This compound | EGFR & PARP | CRBN | Dose-dependent degradation observed | Not specified | SW1990 |
| MZ1 | BRD4 | VHL | 8 nM and 23 nM | >90% | H661 and H838 respectively |
| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 nM | >90% | VCaP |
Note: Specific DC50 and Dmax values for this compound are not publicly available in the reviewed literature; however, its dose-dependent degradation of both EGFR and PARP has been demonstrated.[2]
Mechanism of Action: Dual-Target vs. Single-Target PROTACs
The fundamental mechanism of all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
This compound: A Dual-Targeting Approach
This compound is uniquely designed with two distinct "warheads" – one that binds to EGFR and another that binds to PARP – connected to a central linker that also incorporates a ligand for the CRBN E3 ligase.[1] This allows a single this compound molecule to bring either EGFR or PARP into proximity with CRBN, leading to their ubiquitination and subsequent degradation.
Single-Target PROTACs (e.g., MZ1, ARV-110)
In contrast, single-target PROTACs possess one warhead specific for a single protein of interest. For instance, MZ1 has a warhead for BRD4 and a ligand for the VHL E3 ligase, while ARV-110 targets the Androgen Receptor and recruits the CRBN E3 ligase.
Comparison of E3 Ligases: CRBN vs. VHL
The choice of E3 ligase to recruit is a critical aspect of PROTAC design, with CRBN and VHL being the most commonly used. This compound and ARV-110 utilize CRBN, while MZ1 employs VHL. Each has distinct advantages and disadvantages.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Properties | Small, drug-like ligands (e.g., thalidomide analogs) with good cell permeability. | Ligands are often larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability. |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic and neuronal tissues. | Widely expressed, but levels can be low in certain tissues and can be downregulated under hypoxic conditions. |
| Substrate Scope | Has a broader and more plastic substrate-binding domain, potentially accommodating a wider range of target proteins. | Has a more defined and rigid substrate recognition site, which may limit the range of targetable proteins. |
| Clinical Experience | Ligands are derived from approved drugs (IMiDs), providing a wealth of clinical safety data. | VHL-targeting PROTACs are in clinical development, but the clinical experience with VHL ligands is less extensive than with CRBN ligands. |
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and cellular assays to determine their binding affinity, degradation efficacy, and cellular effects. Below are detailed protocols for three key experiments.
Western Blotting for Protein Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells of interest (e.g., SW1990 for this compound, VCaP for ARV-110) in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR, anti-PARP, anti-BRD4, or anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay is used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, and to assess the formation of the ternary complex.
a. Reagent Preparation:
-
Prepare a fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase.
-
Purify the recombinant target protein and the E3 ligase complex (e.g., VCB complex for VHL).
-
Prepare a serial dilution of the unlabeled PROTAC.
b. Assay Procedure:
-
In a microplate, add the fluorescent tracer at a fixed concentration.
-
Add the target protein or E3 ligase at a fixed concentration.
-
Add the serially diluted PROTAC.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarization filters.
c. Data Analysis:
-
The change in fluorescence polarization is proportional to the amount of tracer bound to the protein.
-
Plot the change in fluorescence polarization against the concentration of the PROTAC to generate a binding curve.
-
Calculate the binding affinity (Kd) from the binding curve.
-
To assess ternary complex formation, the assay can be performed in the presence of a constant concentration of the third component (e.g., measuring PROTAC binding to the E3 ligase in the presence of the target protein).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.
a. Cell Culture and Treatment:
-
Seed cells in an opaque-walled multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate for a desired period (e.g., 72 hours).
b. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
-
Plot the luminescence signal against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel PROTAC.
Conclusion
This compound stands out in the landscape of E3 ligase-based PROTACs due to its innovative dual-targeting design, enabling the simultaneous degradation of EGFR and PARP. This approach holds significant promise for addressing the complexities of cancer biology, including drug resistance. While a direct quantitative comparison of degradation efficiency with single-target PROTACs like MZ1 and ARV-110 is limited by the availability of public data for this compound, the conceptual advantage of dual degradation is clear. The choice between CRBN and VHL as the recruited E3 ligase remains a key consideration in PROTAC design, with each offering a distinct set of properties that can be tailored to the specific target and desired therapeutic outcome. The experimental protocols outlined in this guide provide a foundational framework for the rigorous evaluation and comparison of these powerful molecules, facilitating the continued development of this transformative therapeutic modality.
References
The Synergistic Power of Dual EGFR and PARP Inhibition in Cancer Therapy: A Comparative Guide
For Immediate Release
In the rapidly evolving landscape of oncology, the quest for more effective and targeted cancer therapies has led researchers to explore the synergistic potential of combining different treatment modalities. A promising strategy that has emerged is the dual inhibition of the Epidermal Growth factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP). This approach, exemplified by novel agents like the dual-PROTAC DP-C-4 which degrades both EGFR and PARP, aims to exploit the intricate interplay between these two crucial signaling pathways to enhance the efficacy of conventional chemotherapy and radiation. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical and clinical studies, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Unveiling the Synergy: Preclinical and Clinical Evidence
The combination of EGFR and PARP inhibitors has demonstrated significant synergistic anti-tumor activity across various cancer types, particularly when combined with DNA-damaging agents like cisplatin and radiation. The underlying mechanism often involves the induction of a DNA repair deficit by the EGFR inhibitor, rendering cancer cells more susceptible to the cytotoxic effects of PARP inhibition and chemotherapy.
Synergistic Effects with Chemotherapy and Radiation: A Quantitative Look
The following tables summarize key quantitative data from preclinical and clinical studies investigating the synergistic effects of combining EGFR and PARP inhibition with chemotherapy or radiation.
| Cancer Type | EGFR Inhibitor | PARP Inhibitor | Chemotherapy/Radiation | Key Findings | Combination Index (CI) / Synergy Score | Reference |
| Triple-Negative Breast Cancer (TNBC) | Lapatinib | Veliparib (ABT-888) | - | Contextual synthetic lethality, transient DNA repair deficit, increased apoptosis. | Not explicitly stated, but synergy demonstrated. | [1][2] |
| TNBC | Lapatinib | Veliparib | Carboplatin + Paclitaxel | Improved event-free survival in neoadjuvant setting. | Not applicable (clinical trial) | [3][4] |
| Non-Small Cell Lung Cancer (NSCLC) | - | Olaparib | Cisplatin | Selective synergy in ERCC1-low NSCLC cells, increased apoptosis. | CI < 0.8 | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCLC) | Cetuximab | Olaparib | Radiation | Superior tumor growth control, increased DNA damage, senescence, and apoptosis compared to single agents with radiation. | Not applicable (in vivo study) | |
| Platinum-Resistant Ovarian Cancer | - | Olaparib | Pegylated Liposomal Doxorubicin | Highly effective in inhibiting ovarian cancer cell growth in preclinical models. | Not explicitly stated. |
| Clinical Trial | Cancer Type | EGFR Inhibitor | PARP Inhibitor | Chemotherapy/Radiation | Phase | Key Outcomes | Reference |
| NCT02158507 | Metastatic TNBC | Lapatinib | Veliparib | - | Pilot | Manageable safety profile, promising antitumor activity (4 partial responses, 2 stable disease in 17 evaluable patients). | |
| BrighTNess (NCT02032277) | Stage II-III TNBC | - | Veliparib | Carboplatin + Paclitaxel (neoadjuvant) | III | Addition of carboplatin (with or without veliparib) improved pathological complete response. | |
| GOAL (NCT01513174) | EGFR-mutant NSCLC | Gefitinib | Olaparib | - | II | No significant benefit in progression-free survival over gefitinib alone. | |
| ROLANDO | Platinum-Resistant Ovarian Cancer | - | Olaparib | Pegylated Liposomal Doxorubicin | II | Combination was highly effective in preclinical models. | |
| NCT01644266 | Locally Advanced HNSCLC | Cetuximab | Olaparib | Radiation | I | Olaparib at 25 mg twice daily with concurrent cetuximab and radiation was well-tolerated with promising response rates. |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The synergistic interaction between EGFR and PARP inhibition with chemotherapy is rooted in their complementary roles in cellular signaling and DNA damage repair.
EGFR and PARP Signaling and Synergy with Chemotherapy
References
- 1. Synthetic Lethal Interactions between EGFR and PARP Inhibition in Human Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Synthetic lethal interactions between EGFR and PARP inhibition in human triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNBC: Adding carboplatin to neoadjuvant chemotherapy provides long-term EFS benefit | MDedge [mdedge.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating DP-C-4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DP-C-4, a novel CRBN-based dual-targeting Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic agent by inducing the simultaneous degradation of two key cancer-related proteins: Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP). This guide provides a comprehensive overview of orthogonal experimental methods to rigorously validate the mechanism of action of this compound, ensuring robust and reliable data for drug development programs.
The core mechanism of this compound revolves around its ability to form a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and either EGFR or PARP, leading to their ubiquitination and subsequent degradation by the proteasome. Validating this intricate process requires a multi-faceted approach, employing a suite of independent assays to confirm each step of the degradation pathway.
Data Presentation: Comparative Analysis of Validation Methods
A cornerstone of robust PROTAC validation is the use of multiple, independent experimental approaches, known as orthogonal validation. This strategy minimizes the risk of method-specific artifacts and provides a more complete picture of the PROTAC's activity. The primary methods for assessing protein degradation are summarized below.
| Validation Step | Method | Principle | Quantitative Readout | Advantages | Limitations |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Thermal shift (ΔTm), Isothermal dose-response EC50 | Confirms intracellular target binding in a native environment without modifying the compound or protein.[1] | Indirect measure of binding; lower throughput for full melt curves. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the PROTAC. | IC50 | Live-cell assay, high-throughput, quantitative.[2][3][4] | Requires genetic modification of the target protein. | |
| Ternary Complex Formation | Co-Immunoprecipitation (Co-IP) | An antibody against one component of the complex (e.g., EGFR, PARP, or CRBN) is used to pull down its binding partners. | Western blot band intensity of co-precipitated proteins. | Demonstrates the formation of the ternary complex in a cellular context.[5] | Can be influenced by antibody specificity and non-specific binding. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of the PROTAC to its targets and the formation of the ternary complex in a cell-free system. | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD), Cooperativity (α) | Provides detailed kinetic and thermodynamic data. | In vitro assay, may not fully recapitulate cellular conditions; requires purified proteins. | |
| Bio-Layer Interferometry (BLI) | Similar to SPR, measures binding events at the surface of a biosensor. | KD, ka, kd | Higher throughput than SPR. | Lower sensitivity than SPR; requires purified proteins. | |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters of complex formation. | KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein and compound. | |
| Ubiquitination | In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade in a test tube to directly measure the ubiquitination of the target protein. | Western blot for polyubiquitin chains on the target protein. | Directly confirms the enzymatic activity of the PROTAC-recruited E3 ligase. | In vitro system may not reflect cellular ubiquitination dynamics. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The target protein is immunoprecipitated and subjected to mass spectrometry to identify ubiquitination sites. | Identification of ubiquitin-modified peptides. | Provides site-specific information about ubiquitination. | Technically complex and requires specialized equipment. | |
| Proteasome-Dependent Degradation | Proteasome Inhibitor Rescue Assay | Cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). | Rescue of target protein levels (Western blot). | Confirms that degradation is mediated by the proteasome. | Proteasome inhibitors can have off-target effects. |
| Quantitative Western Blotting | Measures the levels of EGFR and PARP in cell lysates after treatment with this compound. | DC50 (half-maximal degradation concentration), Dmax (maximum degradation) | Widely accessible and provides a direct measure of protein degradation. | Semi-quantitative, dependent on antibody quality. | |
| E3 Ligase Dependency | CRISPR/Cas9 Knockout | The gene for the E3 ligase (CRBN) is knocked out, and the effect on this compound-mediated degradation is assessed. | Abrogation of degradation in knockout cells (Western blot). | Provides definitive evidence for the involvement of the specific E3 ligase. | Generation of knockout cell lines can be time-consuming. |
Mandatory Visualization
Below are diagrams illustrating key aspects of this compound's mechanism of action and the experimental workflows for its validation.
Caption: Mechanism of action of the dual-targeting PROTAC this compound.
Caption: Experimental workflow for orthogonal validation of this compound.
Caption: Simplified EGFR and PARP signaling pathways targeted by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be optimized for the specific cell lines and reagents used.
Quantitative Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of EGFR and PARP by this compound.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against EGFR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and visualize with a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the EGFR-DP-C-4-CRBN and PARP-DP-C-4-CRBN ternary complexes in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, a negative control (e.g., a PROTAC with an inactive E3 ligase ligand), and a vehicle control for a short duration (e.g., 2-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to prevent target degradation. Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G agarose beads.
-
Incubate the lysates with an antibody against EGFR, PARP, or CRBN overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against all three components of the expected ternary complex (e.g., if you immunoprecipitated with an anti-EGFR antibody, blot for CRBN and PARP). An increased signal for the co-precipitated proteins in the this compound treated sample confirms ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To directly demonstrate that this compound induces the CRBN-mediated ubiquitination of EGFR and PARP.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, ubiquitin, ATP, and either recombinant EGFR or PARP in an ubiquitination buffer.
-
PROTAC Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an antibody against the respective target protein (EGFR or PARP). The appearance of a high-molecular-weight smear or distinct bands corresponding to polyubiquitinated target protein in the presence of this compound indicates successful ubiquitination.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to EGFR and PARP in intact cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specific duration (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting for EGFR and PARP.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
CRISPR/Cas9-Mediated CRBN Knockout for E3 Ligase Dependency
Objective: To confirm that the degradation of EGFR and PARP by this compound is dependent on CRBN.
Protocol:
-
Generate CRBN Knockout Cells: Use CRISPR/Cas9 technology to generate a stable cell line with the CRBN gene knocked out. Validate the knockout by Western blotting.
-
PROTAC Treatment: Treat both wild-type and CRBN knockout cells with varying concentrations of this compound.
-
Western Blot Analysis: Analyze the degradation of EGFR and PARP in both cell lines by quantitative Western blotting as described previously.
-
Data Analysis: Compare the degradation profiles in wild-type and knockout cells. The abrogation of this compound-induced degradation in the CRBN knockout cells confirms that the degradation is CRBN-dependent.
By employing this comprehensive suite of orthogonal validation methods, researchers can build a robust and compelling data package to support the proposed mechanism of action for this compound, paving the way for its further development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Pharmacokinetic Properties of DP-C-4 and Traditional PARP Inhibitors
A new frontier in targeted therapy, the dual-degrader DP-C-4, offers a novel mechanism of action against cancer by simultaneously targeting the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). This guide provides a comparative overview of the pharmacokinetic properties of this innovative PROTAC (Proteolysis Targeting Chimera) with established, traditional PARP inhibitors, offering researchers and drug development professionals a comprehensive resource supported by available data and detailed experimental methodologies.
This compound is a CRBN-based dual PROTAC designed to induce the degradation of both EGFR and PARP proteins within cancer cells.[1][2][3] This bifunctional molecule is comprised of gefitinib, an EGFR inhibitor, and olaparib, a PARP inhibitor, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This novel approach contrasts with traditional PARP inhibitors such as olaparib, rucaparib, niraparib, and talazoparib, which function by competitively inhibiting the enzymatic activity of PARP.[4]
While extensive pharmacokinetic data for the traditional PARP inhibitors are publicly available from numerous preclinical and clinical studies, specific in vivo pharmacokinetic parameters for the dual-degrader this compound have not been reported in the currently available scientific literature. The preclinical development of PROTACs often involves complex pharmacokinetic and pharmacodynamic profiles that differ significantly from traditional small molecules. This guide, therefore, focuses on a conceptual comparison of the expected pharmacokinetic considerations for a PROTAC like this compound and the established pharmacokinetic profiles of traditional PARP inhibitors.
Quantitative Pharmacokinetic Data of Traditional PARP Inhibitors
The following table summarizes key pharmacokinetic parameters for four FDA-approved PARP inhibitors. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Mechanism of Action | PARP Inhibition | PARP Inhibition | PARP Inhibition | PARP Inhibition & Trapping |
| Dosing Schedule | Twice Daily | Twice Daily | Once Daily | Once Daily |
| Time to Max. Concentration (Tmax) | ~1.5 hours | ~1.9 hours | ~3 hours | ~1-2 hours |
| Plasma Half-life (t½) | ~15 hours | ~17 hours | ~36 hours | ~50-90 hours |
| Metabolism | Primarily CYP3A4/5 | Primarily CYP2D6 | Carboxylesterases | Minimal |
| Drug-Drug Interaction Risk | High | Moderate | Low | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in a rodent model.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) of a test compound after oral and intravenous administration in rodents.
Materials:
-
Test compound (e.g., this compound or a traditional PARP inhibitor)
-
Vehicle suitable for administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old
-
Cannulated catheters for blood sampling
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Animals are acclimated for at least one week prior to the study in a controlled environment.
-
Dosing:
-
Oral (PO) Administration: A cohort of animals is administered the test compound via oral gavage at a predetermined dose.
-
Intravenous (IV) Administration: A separate cohort of animals is administered the test compound via intravenous injection (e.g., through a tail vein) at a predetermined dose.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
In Vitro Protein Degradation Assay (Western Blot)
This protocol is essential for evaluating the pharmacodynamic effect of a PROTAC like this compound.
Objective: To determine the ability of a PROTAC to induce the degradation of its target proteins in a cell-based assay.
Materials:
-
Cancer cell line expressing the target proteins (e.g., EGFR and PARP)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against EGFR, PARP, and a loading control (e.g., β-actin)
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are washed with PBS and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins and the loading control, followed by incubation with the appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for evaluating a dual-targeting PROTAC.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Role of PARP in the DNA single-strand break repair pathway.
Caption: Preclinical evaluation workflow for a dual-targeting PROTAC like this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of the Dual-Targeting PROTAC DP-C-4
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel dual-targeting PROTAC (Proteolysis Targeting Chimera) DP-C-4 with other targeted therapies, focusing on the critical aspect of cross-resistance. Leveraging available experimental data, we explore the potential efficacy of this compound in overcoming resistance mechanisms that plague conventional inhibitors.
This compound is a first-in-class dual-targeting PROTAC designed to simultaneously induce the degradation of two key cancer targets: the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1] This innovative approach, combining two distinct anti-cancer strategies into a single molecule, holds the promise of enhanced efficacy and the potential to circumvent acquired resistance. This guide will delve into the performance of this compound and its components, present hypothetical cross-resistance scenarios based on known resistance mechanisms, and provide detailed experimental protocols for assessing such phenomena.
Performance Data of Dual-Targeting PROTACs
The development of this compound and similar dual-targeting PROTACs has demonstrated the feasibility of simultaneously degrading EGFR and PARP. The following table summarizes the in vitro efficacy of a series of CRBN-based dual PROTACs, including the optimized this compound, in the SW1990 pancreatic adenocarcinoma cell line.[2]
| Compound | Target | DC50 (µM) | Dmax (%) | IC50 (µM) |
| DP-C-1 | EGFR | 0.42 | >95 | 19.92 (H1299 cells) |
| PARP | 0.31 | >95 | ||
| DP-C-2 | EGFR | 1.21 | ~80 | >50 |
| PARP | 0.98 | ~90 | ||
| DP-C-3 | EGFR | 1.56 | ~75 | >50 |
| PARP | 1.12 | ~85 | ||
| This compound | EGFR | 0.88 | ~90 | >50 |
| PARP | 0.65 | >90 | ||
| Gefitinib | EGFR | - | - | ~0.02 (in sensitive cells) |
| Olaparib | PARP | - | - | ~1 (in sensitive cells) |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Concentration for 50% inhibition of cell growth. Data for DP-C compounds are from studies in SW1990 cells, while the IC50 for DP-C-1 is from H1299 non-small cell lung cancer cells. IC50 values for Gefitinib and Olaparib are representative values in sensitive cell lines and can vary.
Cross-Resistance Studies: A Hypothetical Scenario
While direct experimental data on cross-resistance to this compound is not yet available, we can construct a plausible scenario based on known resistance mechanisms to combined EGFR and PARP inhibition. A key mechanism of acquired resistance to PARP inhibitors involves the activation of alternative signaling pathways, notably the c-Met receptor tyrosine kinase. In concert with EGFR, c-Met can phosphorylate PARP1, leading to its reactivation and subsequent resistance to PARP inhibitors.
This guide proposes a hypothetical study to assess the efficacy of this compound in a cell line with acquired resistance to a combination of Gefitinib (an EGFR inhibitor) and Olaparib (a PARP inhibitor), driven by c-Met overexpression.
Hypothetical Cross-Resistance Data:
| Cell Line | Treatment | IC50 (µM) |
| SW1990 (Parental) | Gefitinib + Olaparib | 1.5 |
| This compound | 0.5 | |
| Crizotinib | >10 | |
| SW1990-GOR (Resistant) | Gefitinib + Olaparib | >20 |
| This compound | 2.5 | |
| Crizotinib | 0.8 | |
| This compound + Crizotinib | 0.6 |
This data is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of DP-C-4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
DP-C-4, a CRBN-based dual PROTAC (Proteolysis Targeting Chimera) targeting EGFR and PARP, is a potent compound for research purposes.[1] As with any active pharmacological agent, stringent adherence to proper disposal procedures is paramount to ensure personnel safety and environmental protection. This guide provides a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before handling or disposal. The SDS contains detailed information regarding the substance's hazards, necessary precautions, and emergency procedures.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to have a designated and properly labeled waste container readily accessible. All personnel handling this compound must be trained on its potential hazards and the procedures outlined in the SDS.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is required to prevent accidental exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, preferably a disposable one.
-
Respiratory Protection: In the case of handling powders or creating aerosols, a properly fitted respirator may be necessary.
This compound Disposal Procedure
The following step-by-step process should be followed for the disposal of this compound and any contaminated materials.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused this compound, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that has come into contact with the compound.
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste.
-
Decontamination: Any surfaces or equipment that have come into contact with this compound should be decontaminated. The appropriate decontamination procedure should be outlined in the SDS.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is transported to a licensed hazardous waste disposal facility.
Quantitative Data Summary
Since a specific Safety Data Sheet for this compound is not publicly available, quantitative data such as permissible exposure limits (PELs) or specific concentration limits for disposal are not provided here. This information must be obtained from the supplier's SDS. The table below summarizes the general characteristics of this compound.
| Property | Description | Reference |
| Chemical Identity | CRBN-Based dual PROTAC for EGFR and PARP | [1] |
| Primary Use | For research and development use only. Not for diagnostic, therapeutic, cosmetic, or human and animal uses. | [2] |
| Purity | ≥98% | [2] |
| Target | EGFR Inhibitor | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
